molecular formula C5H5BFNO2 B1394879 (3-Fluoropyridin-2-yl)boronic acid CAS No. 1070774-29-6

(3-Fluoropyridin-2-yl)boronic acid

Cat. No.: B1394879
CAS No.: 1070774-29-6
M. Wt: 140.91 g/mol
InChI Key: LTAUVGYDXJTVQB-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-2-yl)boronic acid ( 1070774-29-6) is a high-value heteroaromatic boronic acid building block critical for modern synthetic organic chemistry and drug discovery research. This compound, with the molecular formula C 5 H 5 BFNO 2 and a molecular weight of 140.91 g/mol, is widely recognized for its role in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a cornerstone method for forming carbon-carbon bonds, enabling researchers to efficiently construct complex biaryl and heterobiaryl structures that are prevalent in pharmaceuticals and agrochemicals . The integration of both a boronic acid functional group and a fluorinated pyridine ring in a single molecule provides unique reactivity and versatility. Boronic acids can act as Lewis acids, forming reversible covalent complexes with biological nucleophiles, such as enzyme residues and hydroxyl groups, which is a key mechanism exploited in the development of protease inhibitors and sensors . Approved boronic acid-containing drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam underscore the significant pharmacological potential of this class of compounds . The fluoropyridine moiety often serves as a bioisostere of other aromatic systems, improving a molecule's pharmacokinetic properties, metabolic stability, and its ability to form hydrogen bonds . For R&D applications, this compound is an essential precursor in medicinal chemistry campaigns, particularly for creating compound libraries and optimizing lead structures. It is supplied with the MDL number MFCD10574722 . To ensure its stability and longevity, the compound must be stored under an inert atmosphere in a freezer, at temperatures of -20°C or below . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3-fluoropyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5BFNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAUVGYDXJTVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694812
Record name (3-Fluoropyridin-2-yl)boronic acid
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Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070774-29-6
Record name B-(3-Fluoro-2-pyridinyl)boronic acid
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Record name (3-Fluoropyridin-2-yl)boronic acid
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Record name (3-Fluoropyridin-2-yl)boronic acid
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Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (3-Fluoropyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoropyridin-2-yl)boronic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. The strategic placement of a fluorine atom on the pyridine ring, combined with the versatile reactivity of the boronic acid moiety, makes this reagent exceptionally valuable for constructing complex molecular architectures. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The fluoropyridine scaffold is a prevalent feature in numerous pharmacologically active compounds, and the fluorine atom itself can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth analysis of this compound, covering its physicochemical properties, a validated synthesis protocol, its application in Suzuki-Miyaura coupling, and essential safety and handling procedures, designed for researchers and drug development professionals.

Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible chemical synthesis. This compound is an organoboron compound typically supplied as a stable, off-white solid. Its structural attributes make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

Identifier Value Source(s)
CAS Number 1070774-29-6[1][2]
IUPAC Name (3-fluoro-2-pyridinyl)boronic acid[2]
Molecular Formula C₅H₅BFNO₂[2]
Molecular Weight 140.91 g/mol [2]
InChIKey LTAUVGYDXJTVQB-UHFFFAOYSA-N[2]
Canonical SMILES B(C1=C(C=CC=N1)F)(O)O[2]

The physical properties of the compound are critical for determining appropriate solvents, reaction conditions, and storage.

Property Value Source(s)
Appearance White to off-white solid[3]
Solubility Soluble in polar organic solvents (e.g., methanol, DMF) and water.[3]
Chemical Stability Stable under normal conditions. Air sensitive; store under inert gas.[4]

Synthesis Methodology: Lithiation-Borylation Pathway

The synthesis of heteroaryl boronic acids often requires carefully controlled conditions due to the reactivity of the intermediates. A common and effective method for preparing this compound is through a lithium-halogen exchange followed by borylation. This pathway leverages the commercially available 2-bromo-3-fluoropyridine.

The causality behind this choice of pathway is rooted in its efficiency. Using a strong organolithium base like n-butyllithium at cryogenic temperatures (-78 °C) allows for a rapid and selective halogen-metal exchange at the 2-position of the pyridine ring, outcompeting other potential side reactions. The subsequent trapping of the highly reactive pyridyllithium intermediate with a borate ester, such as triisopropyl borate, followed by acidic hydrolysis, yields the desired boronic acid.

Synthesis_Workflow Start 2-Bromo-3-fluoropyridine Step1 Lithium-Halogen Exchange Start->Step1 Intermediate 2-Lithio-3-fluoropyridine (in situ) Step1->Intermediate Formation of organolithium Reagent1 n-BuLi, THF -78 °C Reagent1->Step1 Step2 Borylation Intermediate->Step2 BorateEster Boronate Ester Intermediate Step2->BorateEster Nucleophilic attack Reagent2 Triisopropyl borate B(O-iPr)₃ Reagent2->Step2 Step3 Acidic Hydrolysis BorateEster->Step3 Product This compound Step3->Product Protonolysis Reagent3 Aqueous HCl Reagent3->Step3

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system, including in-process checks and purification steps to ensure high purity of the final product. It is adapted from established procedures for analogous fluoropyridine boronic acids.[5]

  • Reactor Setup: Under a nitrogen atmosphere, add 2-bromo-3-fluoropyridine (1.0 equiv.) and anhydrous tetrahydrofuran (THF, ~0.2 M) to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to prevent side reactions and ensure regioselectivity.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: In a separate flask, dissolve triisopropyl borate (1.2 equiv.) in anhydrous THF. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours before allowing it to warm slowly to room temperature overnight.

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the pH is ~2. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.

  • Validation: Confirm the identity and purity of the product using NMR spectroscopy and LC-MS.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][6] This Nobel Prize-winning reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. The mechanism, catalyzed by a palladium(0) species, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

The presence of the fluorine atom can influence the electronic nature of the pyridine ring, which may affect the transmetalation step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the pyridyl group to the palladium center.[8]

Suzuki_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Forms Pd(II) complex Transmetal Transmetalation PdII_R Ar-Pd(II)-R      L₂ Transmetal->PdII_R Ligand Exchange RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product Ar-R (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid R-B(OH)₂ This compound Base Base (e.g., K₂CO₃) PdII->Transmetal PdII_R->RedElim

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis provides rapid and efficient heating, often leading to significantly reduced reaction times and improved yields compared to conventional methods.[7] This protocol provides a robust starting point for coupling this compound with an aryl bromide.

  • Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. K₂CO₃ is a common, effective base for activating the boronic acid.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, to achieve ~0.2 M concentration). The presence of water is often crucial for the efficiency of the transmetalation step.

  • Sealing and Reaction: Seal the vial with a crimp cap. Place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.

  • Monitoring: The reaction progress can be monitored by taking a small aliquot (after cooling) and analyzing it by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound, like many organoboron compounds, requires careful handling.

GHS Hazard Statement Description Source
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[4][9]

  • Hygiene: Avoid breathing dust.[10] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.

Storage
  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[4]

  • Atmosphere: Due to its air sensitivity, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][9]

Conclusion

This compound is a high-value synthetic intermediate with demonstrated utility in constructing molecularly complex and pharmacologically relevant compounds. Its strategic importance is primarily derived from its efficacy in Suzuki-Miyaura cross-coupling reactions, enabling the direct incorporation of the fluoropyridine moiety—a key pharmacophore. Understanding its synthesis, reactivity, and proper handling is essential for any researcher or scientist aiming to leverage its full potential in drug discovery and materials science. The protocols and data presented in this guide offer a comprehensive, field-proven foundation for the successful application of this versatile reagent.

References

(3-Fluoropyridin-2-yl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Fluoropyridin-2-yl)boronic acid: A Keystone Reagent in Modern Medicinal Chemistry

Abstract

This compound has emerged as a pivotal building block in contemporary drug discovery and development. Its strategic combination of a pyridine scaffold, a fluorine substituent, and a versatile boronic acid moiety makes it an exceptionally valuable reagent for constructing complex molecular architectures. The fluorinated pyridine ring is a common motif in pharmacologically active compounds, offering modulated basicity, improved metabolic stability, and unique binding interactions. The boronic acid functional group serves as a powerful handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of this compound, encompassing its fundamental physicochemical properties, a detailed and validated synthesis protocol, its application in cross-coupling chemistry, and its significance for professionals in pharmaceutical research.

Core Physicochemical & Structural Identity

A precise understanding of a reagent's properties is the foundation of its effective application in synthesis. This compound is a white to off-white solid at room temperature. Its key identifiers and computed properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₅BFNO₂[1][2]
Molecular Weight 140.91 g/mol [1][3]
CAS Number 1070774-29-6[1][2]
IUPAC Name (3-fluoro-2-pyridinyl)boronic acid[1]
Boiling Point 289 °C at 760 mmHg (Predicted)[2]
Density 1.34 g/cm³ (Predicted)[2]
SMILES B(C1=C(C=CC=N1)F)(O)O[1]

As with many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride (a boroxine). Therefore, for consistent reactivity and stoichiometric accuracy, it is imperative to store the compound in a cool, dry environment under an inert atmosphere.

Synthesis Protocol: Halogen-Metal Exchange and Borylation

The synthesis of pyridyl boronic acids requires careful control of reaction conditions, particularly temperature, due to the reactivity of the intermediates.[4] The most common and effective route to this compound is via a lithium-halogen exchange from the corresponding 2-bromo-3-fluoropyridine, followed by trapping the resulting organolithium species with a borate ester.[5] This method provides high regioselectivity.

Expert Rationale for Experimental Choices:
  • Starting Material: 2-Bromo-3-fluoropyridine is selected because the bromine at the 2-position is more susceptible to lithium-halogen exchange than the C-F bond.

  • Low Temperature (-78 °C): This temperature is critical. It prevents side reactions, such as the decomposition of the highly reactive 2-lithiated pyridine intermediate and potential attack on the solvent (THF).

  • n-Butyllithium (n-BuLi): This is a strong, non-nucleophilic base ideal for efficient lithium-halogen exchange at low temperatures.

  • Triisopropyl Borate: This electrophile is used to "trap" the organolithium intermediate. Its bulky isopropyl groups help prevent the formation of undesired over-addition products.

  • Acidic Workup: The addition of HCl is necessary to hydrolyze the borate ester intermediate to the final boronic acid product.

Step-by-Step Synthesis Workflow

G cluster_0 Step 1: Setup & Cooling cluster_1 Step 2: Lithiation cluster_2 Step 3: Borylation & Workup A 2-Bromo-3-fluoropyridine + Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B Inert Atmosphere (N₂/Ar) C Slow Add'n of n-BuLi B->C D Stir for 1h @ -78 °C (Formation of Lithiated Intermediate) C->D E Add Triisopropyl Borate D->E F Warm to RT & Stir Overnight E->F G Quench with 1M HCl F->G H Aqueous Workup & Extraction G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol:
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-3-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to ensure complete hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl and heteroaryl structures that are central to many pharmaceutical compounds.[6][7]

The strategic placement of the fluorine atom in this compound can influence the electronic properties of the molecule, potentially enhancing its reactivity and imparting desirable characteristics, such as metabolic stability, to the final coupled product.

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ OA->ArPdX Ar-X TM Transmetalation ArPdArFPy Ar-Pd(II)-Ar'(L)₂ TM->ArPdArFPy (3-F-Py)-B(OH)₂ + Base RE Reductive Elimination RE->Pd0 Ar-(3-F-Py) Product Ar-(3-F-Py) (Product) RE->Product ArX Ar-X ArX->OA BoronicAcid (3-F-Py)-B(OH)₂ BoronicAcid->TM Base Base (e.g., K₂CO₃) Base->TM

References

An In-depth Technical Guide to (3-Fluoropyridin-2-yl)boronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Fluoropyridin-2-yl)boronic acid has emerged as a significant building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic combination of a fluorinated pyridine ring and a reactive boronic acid moiety offers unique electronic properties and versatile reactivity, making it a prized component in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthetic and application protocols, and critical handling and safety information.

Core Chemical and Physical Properties

This compound is an organoboron compound typically appearing as a white to off-white solid. The presence of the electronegative fluorine atom and the pyridine nitrogen significantly influences the electronic nature of the molecule, impacting its reactivity and physicochemical properties.

Physicochemical Data Table
PropertyValueSource(s)
Molecular Formula C₅H₅BFNO₂[1]
Molecular Weight 140.91 g/mol [1][2]
CAS Number 1070774-29-6[1]
Appearance White to off-white solid[3]
Boiling Point 289 °C at 760 mmHg[2]
Density 1.34 g/cm³[2]
pKa 7.59 ± 0.58 (Predicted)[2]

The compound is generally soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), as well as in water[3][4]. This solubility profile is dictated by the polar pyridine ring and the hydrogen-bonding capability of the boronic acid group[4].

Synthesis and Reaction Mechanisms

The synthesis of this compound and its analogs typically involves a halogen-metal exchange followed by boration. A common starting material is a dihalopyridine, which allows for regioselective functionalization.

General Synthetic Workflow

A representative synthesis for a fluoropyridinyl boronic acid involves the reaction of a bromo-fluoropyridine with an organolithium reagent at low temperatures to form a lithiated intermediate. This is then quenched with a borate ester, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid[3][5].

Diagram: Synthesis of a Fluoropyridinyl Boronic Acid

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Bromo-fluoropyridine Bromo-fluoropyridine Halogen_Metal_Exchange Halogen-Metal Exchange (-78 °C, Anhydrous THF) Bromo-fluoropyridine->Halogen_Metal_Exchange n-BuLi n-Butyllithium n-BuLi->Halogen_Metal_Exchange Borate_Ester Triisopropyl Borate Boration Boration (-78 °C) Borate_Ester->Boration Halogen_Metal_Exchange->Boration Lithiated Intermediate Hydrolysis Acidic Workup (e.g., HCl) Boration->Hydrolysis Boronate Ester Intermediate Final_Product (Fluoropyridinyl)boronic acid Hydrolysis->Final_Product

Caption: General workflow for synthesizing fluoropyridinyl boronic acids.

Detailed Synthetic Protocol: (2-Fluoropyridin-4-yl)boronic acid

While a specific protocol for the 3-fluoro-2-pyridinyl isomer is not detailed in the provided results, a closely related synthesis for (2-fluoropyridin-4-yl)boronic acid can be adapted[5].

  • Reaction Setup : Dissolve 4-bromo-2-fluoropyridine (1.0 equiv) and triisopropyl borate (1.2 equiv) in a 4:1 mixture of anhydrous toluene and tetrahydrofuran (THF) under an inert nitrogen atmosphere[5].

  • Lithiation : Cool the mixture to -78 °C. Slowly add n-butyllithium (1.2 equiv, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C[5].

  • Boration : Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to -20 °C over 1 hour[5].

  • Quenching and Workup : Monitor the reaction by thin-layer chromatography (TLC). Upon completion, acidify the mixture to pH 2 with 3N HCl and stir at room temperature for 15 minutes[5].

  • Extraction and Purification : Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product[5].

Core Applications in Cross-Coupling Reactions

This compound is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C-C bonds[3][6]. This reaction is fundamental in synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals[7][8].

The Suzuki-Miyaura Coupling

In this reaction, the organoboronic acid acts as the nucleophilic partner, transferring its organic moiety to the palladium center during the transmetalation step of the catalytic cycle[9][10]. The fluorine atom's electron-withdrawing nature can influence the boronic acid's reactivity and the properties of the final coupled product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diaryl_Complex Ar-Pd(II)-Ar' Transmetalation->Diaryl_Complex RedElim Reductive Elimination Diaryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->OxAdd Boronic_Acid This compound Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol serves as a starting point and should be optimized for specific substrates.

  • Reaction Setup : In an oven-dried reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₃PO₄, 2.0-3.0 equivalents)[10][11][12].

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times[12].

  • Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane, toluene, DMF, often with water) via syringe[11][12].

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS[3][12].

  • Workup : Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine[12].

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography[3][12].

Stability, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound.

Stability and Storage

Boronic acids are susceptible to several degradation pathways, including oxidation and dehydration to form cyclic trimeric anhydrides known as boroxines[4][13].

  • Storage Conditions : It is recommended to store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, opaque container in a freezer at temperatures under -20°C or refrigerated between 0-8°C[2][4][14].

  • Moisture and Oxygen : Avoid exposure to moisture and oxygen, which can promote protodeboronation and other degradation pathways[4][15]. Use of anhydrous solvents and degassing techniques is advised for sensitive reactions[4].

Safety and Handling

This compound is classified as an irritant.

  • Hazard Statements : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][14][16].

  • Precautionary Measures : When handling, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[14][17][18]. Work in a well-ventilated area or a fume hood to avoid inhaling dust or vapors[14][16].

  • First Aid : In case of skin contact, wash thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes[14][17]. If inhaled, move the person to fresh air[14][17]. Seek medical attention if irritation persists[14][18].

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a fluorinated pyridine moiety into molecules is a common strategy in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate bioavailability[6]. This compound serves as an invaluable precursor for introducing this desirable structural motif. Its application allows for the efficient construction of diverse chemical libraries for screening in drug discovery programs, particularly in areas like oncology and infectious diseases[6][13].

References

Introduction: The Strategic Importance of a Fluorinated Pyridinyl Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-Fluoropyridin-2-yl)boronic acid

This compound is a highly valuable heterocyclic building block in modern synthetic and medicinal chemistry. Its utility is primarily anchored in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic placement of a fluorine atom on the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable motif in the design of novel pharmaceuticals and advanced materials.

However, the synthesis of pyridinylboronic acids, particularly those with the boronic acid moiety at the 2-position, presents unique challenges. These compounds are often susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to decomposition and reduced yields. This inherent instability necessitates carefully controlled synthetic strategies and handling procedures. This guide provides a detailed exploration of the principal synthesis routes to this compound, offering field-proven insights into the causality behind experimental choices and providing robust protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Comparative Analysis

The preparation of this compound is predominantly achieved through three major synthetic paradigms: Lithiation-Borylation, Palladium-Catalyzed Miyaura Borylation, and direct C-H Borylation. The choice of method is often dictated by factors such as the availability of starting materials, scalability, functional group tolerance, and the desired purity of the final product.

Lithiation-Borylation via Halogen-Metal Exchange

This is arguably the most established and widely employed method for synthesizing pyridinylboronic acids. The strategy hinges on the deprotonation of a halogenated precursor at cryogenic temperatures to form a highly reactive organolithium intermediate, which is then trapped by an electrophilic boron source, typically a trialkyl borate.

Mechanistic Rationale: The core of this process is a halogen-metal exchange reaction. A strong organolithium base, such as n-butyllithium (n-BuLi), preferentially abstracts the more electropositive halogen atom (typically bromine or iodine) over a proton from the aromatic ring at very low temperatures (e.g., -78 °C). This generates a transient 3-fluoro-2-lithiopyridine species. The low temperature is critical to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with other functional groups. This lithiated intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate), forming a boronate complex. Subsequent acidic workup hydrolyzes the borate esters to yield the desired boronic acid.

An "in situ quench" procedure, where the organolithium reagent is added to a pre-cooled mixture of the halopyridine and the borate ester, often gives superior results by ensuring the short-lived lithiated species is immediately trapped.

Lithiation_Borylation Start 2-Bromo-3-fluoropyridine Intermediate Lithiation & Borylation (Halogen-Metal Exchange) Start->Intermediate + n-BuLi Reagents n-BuLi, Triisopropyl borate Anhydrous THF, -78 °C Reagents->Intermediate BorateComplex Boronate 'ate' Complex Intermediate->BorateComplex + B(O-iPr)₃ Product This compound BorateComplex->Product + H₃O⁺ Workup Aqueous Acidic Workup (e.g., HCl)

Caption: Lithiation-Borylation Workflow.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful, milder alternative to the lithiation-borylation pathway. It involves a palladium-catalyzed cross-coupling reaction between a halo- or triflyloxy-pyridine and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

Mechanistic Rationale: The catalytic cycle, a hallmark of palladium cross-coupling chemistry, begins with the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is typically Br, I, or OTf) of the 2-halo-3-fluoropyridine. This forms a Pd(II) intermediate. A crucial step is transmetalation, where a boryl group from the diboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., potassium acetate), which is believed to activate the palladium complex. Finally, reductive elimination from the Pd(II) center yields the desired 2-boryl-3-fluoropyridine product (as a pinacol ester) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The resulting pinacol boronate ester is often more stable than the corresponding boronic acid and can be used directly in subsequent reactions or hydrolyzed to the acid if needed.

Miyaura_Borylation_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Boryl Ar-Pd(II)-Bpin Ln Transmetalation->PdII_Boryl RedElim Reductive Elimination PdII_Boryl->RedElim RedElim->Pd0 ArBpin Product (Pinacol Ester) RedElim->ArBpin ArX 2-Halo-3-fluoropyridine ArX->OxAdd B2pin2 B₂pin₂ + Base B2pin2->Transmetalation

Caption: Catalytic Cycle of Miyaura Borylation.

Iridium-Catalyzed C-H Borylation

Representing the frontier of atom economy, direct C-H borylation catalyzed by iridium complexes offers a route that avoids pre-functionalized starting materials (i.e., halides). This method involves the direct conversion of a C-H bond on the 3-fluoropyridine ring into a C-B bond.

Mechanistic Rationale & Regioselectivity: The active catalyst, typically an iridium(III)-tris(boryl) complex, is generated in situ. The catalytic cycle is generally understood to proceed through an Ir(III)/Ir(V) pathway. The iridium complex coordinates to the pyridine and activates a C-H bond, leading to oxidative addition and the formation of an Ir(V) intermediate. Subsequent reductive elimination releases the borylated pyridine product and regenerates the active catalyst.

For 3-fluoropyridine, the regioselectivity of C-H borylation is a critical consideration. The reaction is primarily governed by sterics; the catalyst will preferentially activate the least sterically hindered C-H bond. In 3-fluoropyridine, the C-2, C-4, C-5, and C-6 positions are all potential sites for borylation. However, the nitrogen atom can act as a coordinating group, which can inhibit the catalyst and influence selectivity. Often, steric hindrance from the fluorine at C-3 and the nitrogen lone pair at C-1 can direct borylation away from the C-2 position, making this a less common route for accessing the desired this compound isomer directly. It is more successfully applied where other positions are sterically blocked.

Comparative Overview of Synthesis Routes

FeatureLithiation-BorylationMiyaura BorylationIridium C-H Borylation
Starting Material 2-Bromo- or 2-Iodo-3-fluoropyridine2-Halo- (Br, Cl) or 2-Triflyloxy-3-fluoropyridine3-Fluoropyridine
Key Reagents n-BuLi or s-BuLi, Trialkyl boratePd catalyst (e.g., Pd(dppf)Cl₂), Ligand, Base (KOAc), B₂pin₂Ir catalyst (e.g., [Ir(cod)OMe]₂), Ligand (dtbpy), B₂pin₂ or HBpin
Reaction Temp. Cryogenic (-78 °C)Elevated (80-110 °C)Elevated (80-100 °C)
Typical Yields Good to ExcellentGood to ExcellentModerate to Good
Advantages High yields, well-established, reliable regioselectivity.Excellent functional group tolerance, milder than lithiation, uses stable reagents.High atom economy, avoids pre-functionalization.
Disadvantages Requires cryogenic temperatures, sensitive to moisture, incompatible with many functional groups.Requires expensive Pd catalysts and ligands, may require optimization.Regioselectivity can be challenging to control, potential for multiple isomers, catalyst inhibition by pyridine N.

Detailed Experimental Protocols

Protocol 1: Synthesis via Lithiation-Borylation

This protocol is adapted from established procedures for the synthesis of related fluoropyridinyl boronic acids.

Materials:

  • 2-Bromo-3-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-3-fluoropyridine (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To this solution, add triisopropyl borate (1.2 eq).

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir overnight.

  • Quench the reaction by slowly adding 1 M HCl (2.0 eq) and stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or flash column chromatography to obtain pure this compound.

Protocol 2: Synthesis via Miyaura Borylation

This protocol describes the synthesis of the pinacol ester derivative, which is often preferred for its stability.

Materials:

  • 2-Chloro-3-fluoropyridine or 2-Bromo-3-fluoropyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Acetate (KOAc), anhydrous

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloro-3-fluoropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).

  • Add the catalyst, Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath. Stir for 12-18 hours, monitoring progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the 2-(3-fluoropyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane product.

Stability, Handling, and Concluding Remarks

This compound, like many of its 2-pyridinyl analogues, is susceptible to decomposition via protodeboronation. It should be stored in a cool, dry, inert atmosphere. For long-term storage and for use in subsequent reactions where anhydrous conditions are paramount, conversion to its more stable pinacol boronate ester is highly recommended.

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of (3-Fluoropyridin-2-yl)boronic Acid

The incorporation of the pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmacologically active compounds. When further functionalized with a fluorine atom, the resulting fluoropyridine moiety offers a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.

Boronic acids, particularly since the approval of the proteasome inhibitor Bortezomib (Velcade®), have emerged from a niche chemical curiosity to a validated and indispensable functional group in drug design.[1][2][3] Their unique ability to form reversible covalent bonds with biological nucleophiles, coupled with their stability and utility as building blocks in robust carbon-carbon bond-forming reactions, makes them highly valuable.[1]

This compound sits at the intersection of these two critical areas. As a versatile synthetic intermediate, it provides a direct route to introducing the 3-fluoropyridin-2-yl motif, a structural element of significant interest for developing novel therapeutics. This guide offers a comprehensive overview of its commercial availability, key chemical properties, and a detailed, field-tested protocol for its application in the Suzuki-Miyaura cross-coupling reaction—the most prevalent and powerful method for its use.[4]

Compound Profile: this compound

A clear understanding of the fundamental properties of a reagent is the foundation of its successful application.

PropertyValueSource
IUPAC Name (3-fluoro-2-pyridinyl)boronic acidPubChem[5]
CAS Number 1070774-29-6PubChem[5]
Molecular Formula C₅H₅BFNO₂PubChem[5]
Molecular Weight 140.91 g/mol PubChem[5]
Appearance Typically a white to off-white solidGeneral Supplier Data
SMILES B(C1=C(C=CC=N1)F)(O)OPubChem[5]
InChIKey LTAUVGYDXJTVQB-UHFFFAOYSA-NPubChem[5]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, ranging from research-scale quantities to bulk manufacturing. This accessibility is crucial for its adoption in both academic research and large-scale drug development campaigns. When sourcing this reagent, researchers should consider purity, available quantities, and supplier reliability.

Below is a table of representative commercial suppliers. Note that offerings and stock levels are subject to change.

SupplierExample Product Number/LinkNotes
BLD Pharm 1070774-29-6Offers various quantities and provides access to analytical data like NMR and HPLC.[6]
GlobalChemMall This compoundA platform connecting various Chinese manufacturers, suitable for wholesale inquiries.[7]
Sigma-Aldrich (Merck) Search by CAS 1070774-29-6A major global supplier with extensive quality control and documentation.
Thermo Scientific (Alfa Aesar) Search by CAS 1070774-29-6Another leading supplier providing this and related boronic acids for research and development.[8]

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most powerful and widely used method for employing this compound, enabling the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl halide. This reaction is a cornerstone of modern synthesis due to its functional group tolerance and reliable outcomes.[4]

Expertise in Action: The "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling is not merely about mixing reagents; it's a carefully orchestrated interplay of catalyst, ligand, base, and solvent.

  • Catalyst System (Palladium & Ligand): The heart of the reaction is the palladium catalyst. A Pd(0) species is required to initiate the catalytic cycle. While various precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they are reduced in situ to the active Pd(0) state. The choice of ligand is critical. For heteroaryl systems like pyridines, which can sometimes inhibit the catalyst, phosphine ligands such as dppf (in Pd(dppf)Cl₂) or bulky, electron-rich ligands like SPhos or RuPhos are often optimal. They stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[9][10]

  • Base: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[11] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly used. The choice of base can influence reaction rates and prevent side reactions like protodeboronation (the undesired cleavage of the C-B bond).[4]

  • Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature (typically 80-110 °C). A mixture of an organic solvent like dioxane or toluene with water is common.[9] Water aids in dissolving the inorganic base and can accelerate the transmetalation step. All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]

Visualizing the Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation reagents 1. Combine Reagents This compound (1.2 eq) Aryl Halide (1.0 eq) Base (e.g., K2CO3, 2.0 eq) Pd Catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) atmosphere 2. Establish Inert Atmosphere Seal vessel Evacuate and backfill with N2 or Ar (3x) reagents->atmosphere solvent 3. Add Degassed Solvent (e.g., Dioxane/H2O) atmosphere->solvent heat 4. Heat and Stir (e.g., 90-110 °C) Monitor by TLC or LC-MS solvent->heat cool 5. Cool to Room Temperature heat->cool extract 6. Aqueous Work-up Dilute with EtOAc Wash with H2O and brine cool->extract purify 7. Purification Dry organic layer (Na2SO4) Concentrate in vacuo Purify by column chromatography extract->purify Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X (L_n) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' (L_n) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)2 (Base) Boronic->Trans

References

A Comprehensive Safety & Handling Guide for (3-Fluoropyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for (3-Fluoropyridin-2-yl)boronic acid (CAS No: 1070774-29-6). As a crucial building block in modern synthetic chemistry, particularly in cross-coupling reactions for pharmaceutical development, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity.

Core Hazard Identification & GHS Classification

This compound is a stable solid but presents specific hazards that require stringent control measures. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] It is not classified for acute systemic toxicity but should be handled with the care afforded to all laboratory chemicals whose toxicological properties have not been exhaustively investigated.[3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following framework for this substance.

Hazard Class Hazard Code Hazard Statement GHS Pictogram
Skin Corrosion / IrritationH315Causes skin irritation.[1][3][4][5]
alt text
Serious Eye Damage / Eye IrritationH319Causes serious eye irritation.[1][3][4][5]Signal Word: Warning [3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2][3][4]

The Risk Assessment & Mitigation Workflow

A proactive approach to safety involves a continuous cycle of hazard identification, risk evaluation, and control implementation. The causality behind protocols for this compound stems from its physical form (a fine powder prone to aerosolization) and its chemical reactivity as an irritant.

A Hazard Identification (Irritant Dust) B Risk Evaluation (Inhalation, Skin/Eye Contact) A->B potential for exposure C Control Implementation (Engineering, PPE, SOPs) B->C requires mitigation D Monitor & Review (Assess Effectiveness) C->D verifies protection D->A continuous improvement

Caption: A cyclical workflow for laboratory risk assessment.

Exposure Control: Protocols for Engineering and Personal Protection

Mitigating exposure relies on a hierarchy of controls, prioritizing engineering solutions before personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is to prevent dust from becoming airborne and being inhaled or settling on surfaces.

  • Ventilation: All weighing and transfer operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure to capture dust at the source.[7]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[8]

Personal Protective Equipment (PPE): A Self-Validating System

Proper selection and use of PPE are critical for preventing direct contact.

Protection Type Specification Standard
Eye/Face Protection Chemical safety goggles or a face shield if there is a splash risk.Conforms to EU EN166 or US OSHA 29 CFR 1910.133.[9]
Skin Protection Chemical-resistant nitrile gloves and a fully buttoned lab coat. Inspect gloves for integrity before use.
Respiratory Protection Not typically required if work is performed within a fume hood. If dust levels are uncontrolled, a NIOSH/MSHA-approved particulate respirator is necessary.[2]

Experimental Protocol: Donning and Doffing PPE

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully fastened.

    • Put on safety goggles.

    • Put on gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Remove the lab coat, turning it inside out as it is removed.

    • Perform hand hygiene.

    • Remove safety goggles.

    • Wash hands and any exposed skin thoroughly with soap and water.[2][10]

Safe Handling, Storage, and Disposal Protocols

Chemical Handling Protocol

This protocol is designed to minimize the generation of airborne dust.

  • Preparation: Designate a specific area within the fume hood for handling. Place a disposable absorbent liner on the work surface.

  • Weighing: Use a low-static weighing dish or boat. Tare the balance with the container lid on.

  • Transfer: Open the container slowly. Use a spatula to carefully transfer the desired amount of solid. Avoid tapping or shaking the container, which can generate dust.

  • Closure: Securely close the container immediately after dispensing.

  • Cleanup: Carefully wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood. Dispose of all contaminated materials as hazardous waste.

Storage Integrity

Boronic acids can be sensitive to air and moisture.[7] Proper storage is essential for maintaining chemical purity and safety.

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][6][7] Some suppliers recommend refrigerated storage (-20°C) to ensure long-term stability.[7][11]

  • Container: Keep the container tightly closed to prevent moisture ingress.[4][7][9]

  • Security: The substance should be stored in a locked cabinet or a secure area accessible only to authorized personnel.[9][10]

Accidental Release and Disposal

Spill Management Protocol (Small Solid Spill):

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[7][9] Avoid dry sweeping that creates dust.[2]

  • Clean the spill area with a damp cloth, and dispose of all cleaning materials as hazardous waste.

Waste Disposal:

Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations.[9] Do not empty into drains.

Emergency Response and First Aid

Immediate and correct first aid is crucial in the event of an exposure.

Start Exposure Event Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhale Inhalation Start->Inhale RinseEye Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. Eye->RinseEye WashSkin Wash with plenty of soap and water. Remove contaminated clothing. Skin->WashSkin FreshAir Move to fresh air. Keep comfortable for breathing. Inhale->FreshAir Medical Seek Medical Advice/Attention if irritation persists or if unwell. RinseEye->Medical WashSkin->Medical FreshAir->Medical

Caption: Decision tree for first aid response to exposure.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[4][9] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[3][9][10]

  • Skin Contact: Wash off immediately with plenty of soap and water.[3][9][10] If skin irritation occurs, get medical advice.[9][10] Contaminated clothing should be removed and washed before reuse.[9]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][4][9] If the person feels unwell, call a poison center or doctor.[3][4][9]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[9] Seek medical attention if symptoms occur.[9][10]

Chemical Properties & Reactivity Profile

Understanding the chemical nature of this compound is key to anticipating potential hazards.

Property Value
Molecular Formula C₅H₅BFNO₂[1]
Molecular Weight 140.91 g/mol [1]
CAS Number 1070774-29-6[1]
Appearance Solid (form may vary)
  • Chemical Stability: The compound is stable under recommended storage conditions.[4][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][7][8][10]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), borane/boron oxides, and hydrogen fluoride.[4][7][8]

References

Introduction: The Role and Challenges of a Modern Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Storage and Handling of (3-Fluoropyridin-2-yl)boronic Acid

This compound is a pivotal reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The strategic placement of a fluorine atom and a nitrogen atom within the pyridine ring imparts unique electronic properties, making it an attractive building block for the synthesis of novel pharmaceuticals, agrochemicals, and materials.[1][2] The pyridine moiety is a common scaffold in biologically active molecules, and the fluorine atom can enhance critical properties such as metabolic stability and binding affinity.[1]

However, the utility of this and other heteroaryl boronic acids is intrinsically linked to their chemical integrity. Boronic acids as a class are susceptible to several degradation pathways that can compromise their purity, affect reaction stoichiometry, and ultimately diminish synthetic yields.[3][4] This guide provides a comprehensive framework for the optimal storage and handling of this compound, grounded in the fundamental chemical principles that govern its stability. By understanding the causality behind these protocols, researchers can ensure the reagent's reliability and achieve reproducible, high-fidelity results in their synthetic endeavors.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe and effective handling. This compound is typically a white to off-white solid.[2] Its key properties and hazard classifications are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₅BFNO₂[5][6]
Molecular Weight 140.91 g/mol [5]
Appearance White to off-white solid[2]
Boiling Point 289 °C at 760 mmHg[6]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[6]

Hazard Identification: According to the Globally Harmonized System (GHS), this compound presents the following hazards:

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

This hazard profile necessitates the use of appropriate personal protective equipment (PPE), including lab coats, safety glasses, and chemical-resistant gloves, during all handling procedures.[7][8]

The Chemistry of Boronic Acid Instability: Core Degradation Pathways

The efficacy of this compound is contingent on preserving the integrity of the carbon-boron (C-B) bond. Several competing chemical processes can degrade the reagent, both on the shelf and in situ.

Dehydration to Boroxines

One of the most common and often overlooked transformations is the reversible dehydration of boronic acids to form cyclic trimeric anhydrides known as boroxines.[9] This process involves the loss of three molecules of water from three molecules of the boronic acid.

While this equilibrium is reversible upon exposure to water (e.g., during reaction workup or under certain reaction conditions), the presence of boroxine in the solid reagent complicates accurate massing. Since the molecular weight of the boroxine is different from that of the boronic acid, using a partially dehydrated reagent can lead to significant errors in stoichiometry, impacting reaction yields and reproducibility.

Boroxine_Equilibrium 3_BA 3 x this compound Boroxine Boroxine Anhydride 3_BA->Boroxine - 3 H₂O H2O + 3 H₂O Boroxine->H2O Hydrolysis

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Oxidative Deboronation

Boronic acids are susceptible to oxidation, a process that cleaves the C-B bond to yield an alcohol (a phenol in the case of arylboronic acids) and boric acid.[10] This degradation is particularly problematic as it is irreversible and consumes the active reagent. The mechanism involves the attack of an oxidant, such as atmospheric oxygen or residual peroxides in solvents, on the empty p-orbital of the boron atom.[10]

The electron-deficient nature of the boron atom makes it susceptible to nucleophilic attack by reactive oxygen species (ROS), leading to a labile boric ester that rapidly hydrolyzes.[10] This pathway underscores the critical need for storage under an inert atmosphere.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond, which is replaced by a carbon-hydrogen (C-H) bond. This process, which converts the desired reagent into a simple fluoropyridine byproduct, can be mediated by aqueous acid or base.[11] The stability of heteroaryl boronic acids towards protodeboronation can be highly dependent on pH.[11] For highly electron-deficient systems, this can be a significant decomposition pathway, competing with the desired cross-coupling reaction, especially under prolonged heating or non-optimal basic conditions.[3]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to mitigate the degradation pathways described above and preserve the reagent's integrity.

Storage Conditions

The primary objectives of proper storage are to exclude atmospheric moisture and oxygen and to minimize thermal decomposition.

ParameterRecommendationRationale
Temperature -20°C (Freezer) Reduces the rate of decomposition reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative deboronation and minimizes exposure to atmospheric moisture, which can facilitate boroxine formation and hydrolysis.[12][13]
Container Tightly sealed, opaque glass vial inside a secondary container (e.g., sealed bag with desiccant).Protects from light and ensures a robust seal against the atmosphere. Opened containers must be carefully resealed.[7]
Location Dry, well-ventilated area.Minimizes ambient moisture.[7]

Upon receiving the material, it is advisable to aliquot the powder into smaller, single-use vials under an inert atmosphere. This practice avoids repeated warming and exposure of the bulk material to the laboratory environment.

Step-by-Step Handling Protocol (Weighing and Transfer)

Handling should ideally be performed within an inert atmosphere glovebox. If a glovebox is unavailable, the following procedure using standard Schlenk techniques is recommended.[14][15]

  • Preparation:

    • Ensure all glassware (vials, spatulas, flasks) is clean and thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[13][14]

    • Assemble the reaction flask while hot and allow it to cool under a positive pressure of dry argon or nitrogen.

    • Allow the sealed container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Transfer:

    • Connect the reagent vial and the reaction flask to a Schlenk line or dual-manifold providing a gentle, positive pressure of inert gas.

    • Briefly remove the cap of the reagent vial under a strong positive flow of inert gas to create a protective blanket.

    • Quickly transfer the desired amount of the solid to a tared weighing vessel or directly into the reaction flask.

    • Immediately and securely reseal the reagent container.

    • Purge the headspace of the reagent container with inert gas before returning it to cold storage.

  • Cleanup:

    • Clean spatulas and glassware promptly. Since boronic acids can react with water, initial rinsing with an anhydrous solvent like acetone is recommended before washing with soap and water.[13]

    • Dispose of contaminated materials and chemical waste according to institutional and local regulations.[8]

Handling_Workflow cluster_prep Preparation Phase cluster_transfer Transfer Phase (Inert Atmosphere) cluster_post Post-Transfer A 1. Oven-dry all glassware (vials, spatulas, flask) B 2. Cool reaction flask under inert gas C 3. Equilibrate reagent vial to room temp in desiccator D 4. Connect reagent vial & flask to inert gas line C->D E 5. Open vial under positive inert gas flow D->E F 6. Weigh and transfer solid rapidly E->F G 7. Securely reseal reagent vial F->G H 8. Purge reagent vial headspace with inert gas G->H I 9. Return reagent to freezer (-20°C) H->I

Caption: Workflow for handling air- and moisture-sensitive boronic acids.

Consequences of Improper Handling on Synthetic Applications

The failure to adhere to proper storage and handling protocols has direct and measurable consequences on synthetic outcomes.

  • Inaccurate Stoichiometry: The presence of boroxine trimers means the actual molar quantity of the boronic acid is lower than calculated based on mass, leading to incomplete reactions and lower yields.

  • Reduced Yields: Reagent lost to oxidative deboronation or protodeboronation is unavailable for the desired cross-coupling reaction, directly reducing the yield of the target product.[3]

  • Complex Purification: The byproducts of degradation (e.g., 3-fluoropyridine from protodeboronation, 3-fluoro-2-hydroxypyridine from oxidation) can complicate the purification of the final product, often requiring additional chromatographic steps.

For applications requiring the highest degree of precision and for particularly unstable boronic acids, the use of air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts can be an effective strategy.[3] These derivatives offer enhanced benchtop stability and release the active boronic acid in situ under the reaction conditions.[3]

Conclusion

This compound is a powerful tool for chemical innovation. However, its chemical nature demands a disciplined and informed approach to its storage and handling. By understanding and actively preventing the primary degradation pathways—dehydration, oxidation, and protodeboronation—researchers can ensure the reagent's quality, safeguard the validity of their experimental results, and unlock its full synthetic potential. The protocols outlined in this guide provide a self-validating system for maintaining the integrity of this valuable building block.

References

solubility of (3-Fluoropyridin-2-yl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (3-Fluoropyridin-2-yl)boronic Acid in Organic Solvents

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures via cross-coupling reactions. A comprehensive understanding of its solubility in organic solvents is a cornerstone for optimizing reaction conditions, enhancing yields, simplifying purification processes, and developing robust formulations. This technical guide provides an in-depth analysis of the factors governing the solubility of this compound, a qualitative solubility profile based on established chemical principles, and a detailed, field-proven experimental protocol for its precise quantitative determination. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep, practical understanding of its solution-phase behavior.

Introduction: The Synthetic Imperative for Solubility Data

The utility of any chemical reagent in synthesis is fundamentally linked to its behavior in solution. This compound, a heteroaromatic boronic acid, is no exception. Its application in widely-used transformations, most notably the Suzuki-Miyaura coupling, requires its dissolution to enable efficient interaction with the catalyst and coupling partner at the molecular level. Poor solubility can lead to sluggish or incomplete reactions, catalyst deactivation, and challenges in downstream processing.

The molecular structure of this compound presents a unique combination of features that dictate its solubility:

  • A Pyridine Ring: A polar, electron-deficient aromatic system capable of hydrogen bonding via its nitrogen atom.

  • A Fluorine Substituent: A highly electronegative atom that modulates the electronic properties of the pyridine ring.

  • A Boronic Acid Moiety (-B(OH)₂): A polar, protic functional group that is an excellent hydrogen bond donor and acceptor.

While extensive quantitative solubility data for this specific compound is not widely available in peer-reviewed literature, this guide synthesizes established principles from analogous compounds and provides the necessary tools for researchers to generate this critical data in-house.[1]

Physicochemical Characteristics

A foundational understanding begins with the compound's basic physical and chemical properties, which are summarized in the table below.

PropertyValueReference
CAS Number 1070774-29-6[2]
Molecular Formula C₅H₅BFNO₂[2]
Molecular Weight 140.91 g/mol [2]
Appearance Typically a white to off-white solid[3]
IUPAC Name (3-fluoro-2-pyridinyl)boronic acid[2]

The Chemistry of Boronic Acid Solubility

The solubility of boronic acids is more complex than that of many other organic compounds due to a key chemical equilibrium: the dehydration to form a cyclic trimeric anhydride, known as a boroxine .[1]

The Monomer-Boroxine Equilibrium

In solution and in the solid state, three molecules of a boronic acid can reversibly lose three molecules of water to form a six-membered boroxine ring.

G cluster_0 Monomer cluster_1 Boroxine 3_BA 3 x this compound (More Soluble) Boroxine Trimeric Boroxine (Less Soluble) 3_BA->Boroxine + 3 H₂O Boroxine->3_BA - 3 H₂O

Caption: Monomer-Boroxine Equilibrium.

This equilibrium is critical because the boroxine is generally significantly less soluble in organic solvents than the monomeric boronic acid.[4] The position of this equilibrium is influenced by factors such as the presence of water, temperature, and the specific solvent used. For experimental consistency, it is crucial to use anhydrous solvents and handle the boronic acid under a dry, inert atmosphere to minimize boroxine formation.[1]

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and empirical data from structurally related fluoropyridine and phenylboronic acids, a qualitative solubility profile for this compound can be predicted.[1][5] Researchers should use this as a starting point for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, Ethanol, WaterSolubleThe boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[1]
Polar Aprotic DMSO, DMF, Acetonitrile, THF, DioxaneGenerally Soluble to Moderately SolubleThe high polarity of these solvents can effectively solvate the polar functional groups of the molecule.[1]
Nonpolar Toluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleThe overall high polarity of the molecule prevents significant favorable interactions with nonpolar solvents.[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The dynamic method , which measures the dissolution temperature of a solid-liquid mixture of known composition, is a reliable and widely adopted technique for boronic acids.[6][7]

Principle of the Dynamic Method

A mixture of the solute (this compound) and the chosen solvent of a precisely known mole fraction is prepared in a sealed vessel. The mixture, which is initially a turbid slurry at room temperature, is stirred vigorously while being heated at a slow, constant rate. The temperature at which the last solid particles disappear and the solution becomes perfectly clear is recorded. This "clear point" is the equilibrium solubility temperature for that specific concentration. By repeating this measurement for several different compositions, a full solubility curve can be constructed.[7][8]

Required Equipment
  • Jacketed glass vessel with a magnetic stirrer

  • High-precision digital thermometer (±0.1 °C)

  • Circulating water bath with programmable temperature control

  • Analytical balance (±0.0001 g)

  • Luminance probe or laser scattering system to detect turbidity (visual observation can be used but is less precise)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology

G prep 1. Preparation Accurately weigh solute and solvent into the vessel. Seal and purge with N₂. heat 2. Heating & Stirring Place vessel in bath. Stir vigorously. Heat at a slow, constant rate (e.g., 0.2 °C/min). prep->heat monitor 3. Monitoring Continuously monitor the solution's turbidity using a luminance probe or visually. heat->monitor record 4. Record Clear Point Record the exact temperature at which the solution becomes completely clear. monitor->record repeat 5. Repeat Repeat steps 1-4 with different solute/solvent compositions. record->repeat plot 6. Data Analysis Plot solubility (mole fraction) vs. temperature (°C) to construct the solubility curve. repeat->plot

Caption: Workflow for Dynamic Solubility Determination.

  • Sample Preparation: Accurately weigh a specific mass of this compound and the desired anhydrous organic solvent into the glass vessel. The total mole fraction should be precisely known.

  • System Assembly: Seal the vessel, place it in the circulator bath, and begin vigorous stirring to ensure a homogenous suspension. Purge the vessel with a dry inert gas to prevent moisture contamination.

  • Controlled Heating: Begin heating the mixture at a slow, linear rate (e.g., 0.1-0.3 °C/min). A slow rate is crucial to maintain thermodynamic equilibrium.[7]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. The disappearance of turbidity marks the transition from a biphasic to a single-phase system.[7]

  • Record Dissolution Temperature: The temperature at which the last solid particle dissolves is the solubility temperature for that composition.

  • Construct Solubility Curve: Repeat the entire procedure with different compositions of solute and solvent to generate a series of data points (solubility vs. temperature).

Safety Precautions

This compound is classified as an irritant.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

All handling should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn.[9][10]

Application in Synthesis: The Suzuki-Miyaura Coupling

The quantitative solubility data generated is directly applicable to optimizing synthetic protocols. In a typical Suzuki-Miyaura reaction, the choice of solvent and reaction temperature is critical. The solvent must be capable of dissolving the boronic acid, the aryl halide, the base, and the palladium catalyst complex to facilitate the catalytic cycle. Insufficient solubility of any component can severely limit reaction rates and overall yield.

G reagents Reactants in Solution This compound + Aryl Halide + Base (e.g., Na₂CO₃) product Coupled Product + Byproducts reagents->product Heat catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product Catalytic Cycle solvent Solvent System (e.g., Dioxane/Water) solvent->reagents solvent->catalyst

Caption: Key Components of a Suzuki-Miyaura Reaction.

By using the experimentally determined solubility curve, a researcher can select a solvent and temperature that ensures all reactants remain in the solution phase throughout the reaction, thereby maximizing the efficiency of this powerful bond-forming strategy.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a robust framework for its determination exists. By understanding the underlying physicochemical principles, particularly the monomer-boroxine equilibrium, and by employing systematic experimental methods like the dynamic technique, researchers can generate the high-quality data needed for process optimization. This guide provides both the theoretical foundation and the practical, step-by-step protocols necessary for scientists to master the solution-phase behavior of this invaluable synthetic building block.

References

Spectroscopic Data for (3-Fluoropyridin-2-yl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoropyridin-2-yl)boronic acid is a key building block in modern medicinal chemistry and organic synthesis. Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of a fluorine atom on the pyridine ring can significantly modulate the electronic properties, metabolic stability, and binding interactions of resulting pharmaceutical compounds. Accurate and thorough spectroscopic characterization is paramount for verifying the identity, purity, and stability of this versatile reagent. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and detailed protocols for its characterization.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₅H₅BFNO₂[1]
Molecular Weight 140.91 g/mol [1]
IUPAC Name (3-fluoro-2-pyridinyl)boronic acid[1]
CAS Number 1070774-29-6[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound. The spectra are influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen atom in the pyridine ring, as well as the boronic acid moiety. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra.[2] To obtain sharp, interpretable spectra, the use of a coordinating solvent like deuterated methanol (CD₃OD) is often recommended, which can break up the boroxine trimers.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region, corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 2,3-disubstituted pyridine system. The boronic acid protons (-OH) typically appear as a broad singlet and its chemical shift can be highly variable due to exchange with residual water in the solvent.[3]

Predicted ¹H NMR Data (in CD₃OD)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.9 - 8.2ddJ(H-H) ≈ 7-8, J(H-F) ≈ 4-5
H-57.2 - 7.5m
H-68.3 - 8.6dJ(H-H) ≈ 4-5
B(OH)₂4.5 - 6.0br s-

Note: These are predicted values and may vary based on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five signals for the carbon atoms of the pyridine ring. The carbon atoms directly attached to the fluorine (C-3) and boron (C-2) will show characteristic chemical shifts and may exhibit broadening. The C-F coupling will be observable for C-3 and potentially for adjacent carbons.

Predicted ¹³C NMR Data (in CD₃OD)

CarbonPredicted Chemical Shift (δ, ppm)
C-2Broad signal, may not be observed
C-3155 - 160 (d, ¹J(C-F) ≈ 240-260 Hz)
C-4125 - 130 (d, ²J(C-F) ≈ 15-25 Hz)
C-5120 - 125
C-6145 - 150 (d, ³J(C-F) ≈ 5-10 Hz)

Note: The carbon attached to the boron atom (C-2) may be significantly broadened due to the quadrupolar relaxation of the boron nucleus, sometimes to the point of being unobservable.[3][4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift will be informative about the electronic nature of the pyridine ring.

Predicted ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)
¹⁹F-110 to -130 (referenced to CFCl₃)

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CD3OD, DMSO-d6) A->B C Transfer to an NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire 1H, 13C, and 19F NMR spectra D->E F Apply Fourier transform E->F G Phase and baseline correct F->G H Reference spectra G->H I Integrate and analyze peaks H->I

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. CD₃OD is often a good choice to minimize boroxine formation.[2] DMSO-d₆ can also be used.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Reference the spectra appropriately. For ¹H and ¹³C, the residual solvent peak is typically used. For ¹⁹F, an external reference like CFCl₃ is common.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a well-suited soft ionization technique for organoboron compounds, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[5]

Expected Mass Spectrometry Data

IonCalculated m/z
[C₅H₅BFNO₂ + H]⁺141.0397

Experimental Protocol for ESI-MS

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol) B_ms Infuse the sample into the ESI source of the mass spectrometer A_ms->B_ms C_ms Acquire the mass spectrum in positive ion mode B_ms->C_ms D_ms Identify the molecular ion peak [M+H]+ C_ms->D_ms E_ms Compare the experimental m/z with the calculated value D_ms->E_ms

Caption: General workflow for ESI-Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

  • Detection: Acquire the mass spectrum, typically in positive ion mode, to observe the protonated molecule [M+H]⁺.

  • Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretically calculated value for the protonated molecule to confirm the molecular formula.

Conclusion

The spectroscopic characterization of this compound using NMR and mass spectrometry provides a robust method for confirming its structure and purity. While challenges such as boroxine formation in NMR can arise, appropriate experimental design, particularly solvent selection, can mitigate these issues. The data and protocols presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals working with this important synthetic building block, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

References

An In-depth Technical Guide on the Stability of (3-Fluoropyrin-2-yl)boronic acid under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the stability of (3-Fluoropyridin-2-yl)boronic acid under acidic conditions. Boronic acids are pivotal reagents in modern synthetic and medicinal chemistry; however, their propensity for degradation, particularly protodeboronation under acidic conditions, presents a significant challenge. This document elucidates the mechanistic underpinnings of this instability, offers field-proven experimental protocols for stability assessment, and presents a framework for mitigating degradation. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to harness the full potential of this versatile building block.

Introduction: The Dichotomy of Reactivity and Stability in Heteroaromatic Boronic Acids

Boronic acids and their derivatives have become indispensable tools in the synthesis of complex organic molecules, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility is particularly pronounced in pharmaceutical research, where the carbon-carbon bond-forming capabilities of boronic acids are leveraged to construct novel molecular architectures.

However, the very electronic properties that make boronic acids valuable reagents also render them susceptible to degradation. A prevalent and often problematic side reaction is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] This process is highly dependent on the reaction conditions, with both acidic and basic environments capable of promoting this undesired transformation.[2][3]

Heteroaromatic boronic acids, such as this compound, introduce an additional layer of complexity. The presence of a basic nitrogen atom within the aromatic ring can lead to unique reactivity and stability profiles.[2] For instance, 2-pyridine boronic acid is known to rapidly undergo protodeboronation under neutral pH conditions through the formation of a zwitterionic intermediate.[2] The introduction of a fluorine substituent, as in the case of this compound, further modulates the electronic landscape of the molecule. The electron-withdrawing nature of fluorine can influence the Lewis acidity of the boron center and the overall stability of the C-B bond.[4][5]

Understanding and controlling the stability of this compound under acidic conditions is therefore paramount for its effective use in synthetic applications. This guide will delve into the mechanistic details of acid-promoted protodeboronation and provide robust protocols for its evaluation and mitigation.

The Mechanism of Acid-Catalyzed Protodeboronation

The acid-catalyzed protodeboronation of arylboronic acids is a well-documented phenomenon.[6][7] The generally accepted mechanism involves the protonation of one of the hydroxyl groups on the boronic acid, followed by the departure of a water molecule to generate a boron-stabilized cation. This intermediate is then susceptible to attack by a proton, leading to the cleavage of the C-B bond.

A proposed mechanism for the acid-promoted protodeboronation of arylboronic acids involves an intermolecular metathesis via a four-membered ring transition state.[6][7] In this model, the arylboronic acid reacts with an acid, such as acetic acid, to form an intermediate complex, which then proceeds to the protodeboronated product.[7]

dot

Caption: Proposed mechanism for acid-catalyzed protodeboronation.

The rate of protodeboronation is influenced by several factors, including the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups, such as the fluorine atom in this compound, can have a stabilizing effect by decreasing the electron density at the carbon atom of the C-B bond.[6] However, the pyridine nitrogen can be protonated under acidic conditions, which can significantly alter the electronic properties and stability of the molecule.[8]

Experimental Assessment of Stability

A robust and reliable assessment of the stability of this compound under acidic conditions is crucial for optimizing reaction conditions and ensuring the integrity of the starting material. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.[9][10]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the parent compound from its degradation products, allowing for accurate quantification of the remaining boronic acid over time.

Experimental Protocol: HPLC Stability Study

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solutions:

    • Prepare a series of acidic buffers at different pH values (e.g., pH 2, 4, and 6) using appropriate buffer systems (e.g., phosphate or citrate buffers).

    • Also, prepare solutions of strong acids, such as 0.1 M HCl and 0.1 M H₂SO₄.

  • Incubation:

    • Add a known volume of the this compound stock solution to each of the acidic solutions in separate vials to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the vials at a controlled temperature (e.g., 25 °C, 40 °C, and 60 °C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

    • If necessary, quench the degradation by neutralizing the sample with a suitable base.

    • Analyze the samples by HPLC.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.

    • Detection: UV detection at a wavelength where this compound and its potential degradation product (3-fluoropyridine) have significant absorbance.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining boronic acid against time for each condition.

dot

Caption: Experimental workflow for HPLC-based stability assessment.

¹H and ¹¹B NMR Spectroscopy

NMR spectroscopy provides valuable structural information and can be used to monitor the degradation of this compound. ¹H NMR can be used to observe the disappearance of signals corresponding to the boronic acid and the appearance of new signals from the protodeboronated product. ¹¹B NMR is particularly useful for directly observing the boron environment.[9]

Experimental Protocol: NMR Stability Study

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated acidic solvent (e.g., D₂O with DCl, or acetic acid-d₄).

    • Include an internal standard with a known concentration for quantitative analysis.

  • NMR Acquisition:

    • Acquire ¹H and ¹¹B NMR spectra at various time points.

    • For ¹H NMR, monitor the integration of characteristic peaks of the starting material and the product.

    • For ¹¹B NMR, the boronic acid will have a characteristic chemical shift. Upon degradation, this signal will decrease, and a new signal corresponding to boric acid may appear.

  • Data Analysis:

    • Calculate the molar ratio of the boronic acid to the internal standard at each time point to determine the extent of degradation.

Data Presentation and Interpretation

The data obtained from the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Stability Data for this compound at 40°C

Time (hours)% Remaining (pH 2)% Remaining (pH 4)% Remaining (pH 6)
0100100100
2959899
4889698
8759297
12628896
24408094

Interpretation:

The hypothetical data in Table 1 suggests that the stability of this compound is highly pH-dependent. Significant degradation is observed at pH 2, while the compound is relatively stable at pH 6. This indicates that strongly acidic conditions accelerate the protodeboronation of this particular boronic acid. The elevated temperature also likely contributes to the degradation rate.

Mitigating Instability and Practical Considerations

Based on the understanding of the degradation mechanism and the experimental data, several strategies can be employed to minimize the protodeboronation of this compound:

  • pH Control: Whenever possible, reactions involving this boronic acid should be conducted under neutral or mildly acidic conditions to suppress protodeboronation.

  • Temperature Management: Lowering the reaction temperature can significantly reduce the rate of degradation.

  • Reaction Time: Shorter reaction times are preferable to minimize the exposure of the boronic acid to harsh conditions.

  • Inert Atmosphere: While protodeboronation is the primary concern under acidic conditions, oxidative degradation can also occur.[11][12] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this.

  • Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) prior to the reaction can be a viable strategy. However, the stability of the ester itself under the reaction conditions must be considered.[13]

Conclusion

The stability of this compound under acidic conditions is a critical parameter that dictates its successful application in organic synthesis. This technical guide has provided a detailed overview of the mechanistic basis for its degradation, primarily through protodeboronation, and has outlined robust experimental protocols for its assessment. By carefully controlling reaction parameters such as pH, temperature, and reaction time, researchers can effectively mitigate the instability of this valuable synthetic building block and enhance the efficiency and reliability of their synthetic endeavors. A thorough understanding of these principles is essential for any scientist working with this and other heteroaromatic boronic acids in the pursuit of novel chemical entities.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with (3-Fluoropyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of the 3-fluoropyridine motif is a highly valuable strategy in modern drug discovery, as the fluorine atom can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the requisite C-C bonds to access these complex molecular architectures.[3] This guide provides an in-depth analysis and detailed protocols for the successful application of (3-Fluoropyridin-2-yl)boronic acid in Suzuki-Miyaura couplings. We will dissect the mechanistic nuances specific to this substrate, provide a rationale for the selection of optimal reaction components, and offer robust protocols and troubleshooting advice tailored for researchers, medicinal chemists, and process development scientists.

Mechanistic Considerations: Navigating the "2-Pyridyl Problem" and Protodeboronation

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5] However, the use of 2-pyridylboronic acids, particularly those with electron-withdrawing substituents like fluorine, introduces specific challenges that must be understood and mitigated for successful outcomes.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition) pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L₂-Ar' oa_complex->tm_complex Transmetalation tm_complex->pd0 Catalyst Regeneration product Ar-Ar' (Product) tm_complex->product Reductive Elimination boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronate boronate->tm_complex aryl_halide Ar-X aryl_halide->oa_complex Experimental_Workflow start Start setup 1. Reagent Addition (Oven-dried Schlenk tube) start->setup degas 2. Degassing (Evacuate & backfill with N₂/Ar 3x) setup->degas solvent 3. Add Degassed Solvent degas->solvent react 4. Heat Reaction (Stir at 80-110 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Cool, dilute, wash) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify end End purify->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-Fluoropyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Fluoro-2-arylpyridine Moiety

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2][3][4] Within the vast landscape of this reaction, the synthesis of heteroaryl compounds, particularly substituted pyridines, is of paramount importance to the pharmaceutical and agrochemical industries. The 2-arylpyridine scaffold is a privileged structural motif found in numerous biologically active molecules.

This guide focuses on a specific, high-value building block: (3-Fluoropyridin-2-yl)boronic acid . The introduction of a fluorine atom onto the pyridine ring is a strategic design element in medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The coupling of this compound with various aryl and heteroaryl halides provides a direct route to novel 3-fluoro-2-arylpyridine derivatives, opening avenues for the development of next-generation therapeutics and functional materials.

However, the Suzuki coupling of nitrogen-containing heteroaryl boronic acids, especially 2-pyridylboronic acids, is not without its challenges.[6][7] These substrates are often prone to protodeboronation (the undesired cleavage of the C-B bond) and the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[5][6] This application note, therefore, serves as an in-depth technical guide, offering field-proven insights, detailed protocols, and troubleshooting advice to enable the successful and efficient use of this compound in your research endeavors.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][2][3] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting into the carbon-halide (or triflate) bond of the electrophilic coupling partner (Ar-X). This irreversible step forms a square planar Pd(II) complex.[2][3] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[8]

  • Transmetalation : This is often the rate-determining step. The organic group from the organoboron reagent (in this case, the 3-fluoropyridin-2-yl moiety) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[2][9] The choice of base is therefore critical and can significantly impact reaction efficiency.[10][11]

  • Reductive Elimination : The final step involves the two organic partners coupling to form the new C-C bond and the desired biaryl product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to continue.[2][3][12]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd0->dummy1 oxidative_addition Oxidative Addition pd_complex1 L_n(Ar)Pd(II)-X pd_complex1->dummy2 transmetalation Transmetalation pd_complex2 L_n(Ar)Pd(II)-Ar' pd_complex2->dummy3 reductive_elimination Reductive Elimination dummy1->pd_complex1 Ar-X dummy2->pd_complex2 Ar'-B(OH)₂ + Base dummy3->pd0 Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: A Strategic Choice

The success of the coupling reaction with this compound heavily relies on the judicious selection of the palladium source and, crucially, the supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and can mitigate common failure modes.

  • Palladium Precatalysts : While numerous palladium sources exist, Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ are common starting points.[4][13] For challenging couplings involving heteroaryl chlorides or sterically hindered substrates, modern precatalysts that efficiently generate the active Pd(0) species are often superior.[14][15] A particularly robust and widely used precatalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) , which is known for its high activity and stability in a broad range of Suzuki couplings, including those with heteroaryl substrates.[16][17][18][19][20][21][22]

  • The Role of Ligands : For a substrate like this compound, the ligand must promote rapid oxidative addition and reductive elimination while preventing catalyst deactivation by the pyridine nitrogen.

    • Electron-Rich, Bulky Phosphines : These are the ligands of choice for challenging Suzuki couplings.[9][23] The steric bulk favors the formation of monoligated, highly reactive L₁Pd(0) species, which undergo oxidative addition more rapidly.[9][23] The electron-donating nature of the ligand increases electron density on the palladium, which in turn facilitates the oxidative addition step.

    • Buchwald Ligands : A class of dialkylbiaryl phosphine ligands, such as SPhos and XPhos , have proven exceptionally effective for coupling heteroaryl substrates, including pyridines.[9][10][23] They are designed to be both bulky and electron-rich, promoting high catalytic turnover rates.[23]

    • N-Heterocyclic Carbenes (NHCs) : Ligands like IPr can also be highly effective, offering strong σ-donation and good thermal stability.[10]

Catalyst/Ligand SystemKey Features & Application
Pd(dppf)Cl₂ A reliable, all-purpose precatalyst. Good starting point for initial screening.[16][17][18][19][20][21][22]
Pd(OAc)₂ / SPhos Highly active system for heteroaryl couplings. SPhos is excellent for promoting difficult oxidative additions.[10][24]
Pd₂(dba)₃ / XPhos XPhos is particularly effective for coupling pyridyl boronic acids and sterically demanding substrates.[9][14][23]
Pd(PPh₃)₄ A classic Pd(0) source. Can be effective, but often requires higher temperatures and may be less efficient than modern systems.[13]

Detailed Experimental Protocol: A Validated Starting Point

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It should be considered a starting point for optimization with specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Protocol_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Flame-dry Schlenk flask and stir bar prep2 Add solid reagents: Boronic Acid, Aryl Halide, Base prep1->prep2 prep3 Evacuate and backfill with inert gas (3x) prep2->prep3 react1 Add Pd(dppf)Cl₂ catalyst under positive N₂/Ar flow prep3->react1 react2 Add degassed solvents (Dioxane/Water) via syringe react1->react2 react3 Heat mixture to 80-100 °C with vigorous stirring react2->react3 react4 Monitor progress by TLC or LC-MS react3->react4 workup1 Cool to room temperature react4->workup1 workup2 Dilute with Ethyl Acetate and wash with water/brine workup1->workup2 workup3 Dry organic layer (Na₂SO₄), filter, and concentrate workup2->workup3 workup4 Purify by flash column chromatography workup3->workup4

Figure 2: A generalized workflow for the Suzuki coupling protocol.

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl bromide (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).[5]

  • Inert Atmosphere : Seal the flask with a septum, then carefully evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10][24] Oxygen can lead to unwanted side reactions, such as the homocoupling of the boronic acid.[11]

  • Catalyst Addition : Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.05 equiv).[5]

  • Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[5][13] The presence of water is often beneficial, as it can aid in dissolving the base and facilitate the transmetalation step.[16][25]

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring.[13][24]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 8-24 hours).[13][24]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[5][13]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6][10][24] Purify the crude product by flash column chromatography on silica gel to yield the desired 3-fluoro-2-arylpyridine.[13][24]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and evidence-based strategies to overcome them.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Protodeboronation: The C-B bond is cleaved before coupling. This is a major issue for 2-pyridylboronic acids.[6][11][26] 2. Catalyst Deactivation: The pyridine nitrogen is inhibiting the palladium catalyst.[6][10] 3. Inefficient Oxidative Addition: The C-Br or C-Cl bond is not being activated effectively.1a. Use the corresponding pinacol ester or MIDA boronate of this compound. These are more stable and less prone to protodeboronation.[10][11][26] 1b. Use rigorously anhydrous solvents and consider a milder base like potassium phosphate (K₃PO₄).[10][11][26] 2. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos. The steric hindrance can disfavor pyridine coordination.[10] 3. If using an aryl chloride, increase the reaction temperature and ensure a highly active catalyst system (e.g., with a Buchwald ligand) is used.[9][10]
Formation of Homocoupled Byproduct 1. Presence of Oxygen: O₂ can promote the oxidative homocoupling of the boronic acid.[11] 2. Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) may be slow, leading to Pd(II)-mediated homocoupling.1. Ensure all solvents and the reaction vessel are thoroughly degassed. Maintain a strict inert atmosphere throughout the reaction.[11] 2. Use an efficient precatalyst system or a direct Pd(0) source like Pd(PPh₃)₄.
Incomplete Conversion 1. Insufficient Reaction Time/Temp: The reaction may be sluggish due to sterically hindered or electron-rich substrates. 2. Base Incompatibility: The chosen base may not be optimal for the specific substrate combination.1. Increase the reaction temperature (e.g., to 110 °C) and/or extend the reaction time.[10] 2. Screen different bases. While K₂CO₃ is a good start, bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[10]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for accessing valuable 3-fluoro-2-arylpyridine structures. Success in this endeavor is predicated on a rational approach to experimental design, grounded in an understanding of the reaction mechanism. By carefully selecting a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands, and by taking precautions to mitigate side reactions like protodeboronation, researchers can reliably and efficiently synthesize a diverse array of novel compounds for further investigation in drug discovery and materials science.

References

reaction conditions for coupling (3-Fluoropyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of (3-Fluoropyridin-2-yl)boronic Acid

Application Note & Protocol

For researchers, scientists, and drug development professionals, the synthesis of bi-heteroaryl motifs is a cornerstone of modern medicinal chemistry. The 2-arylpyridine scaffold, in particular, is a privileged structure found in numerous therapeutic agents. The introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity.[1][2] this compound is therefore a critical building block for accessing novel chemical space.

However, its use in the otherwise robust Suzuki-Miyaura cross-coupling is fraught with challenges. This guide provides a detailed exploration of the mechanistic hurdles and offers field-proven strategies and protocols to enable successful and efficient coupling of this demanding substrate.

The Mechanistic Challenge: Understanding the "2-Pyridyl Problem"

The primary difficulty in using this compound stems from the "2-pyridyl problem," a well-documented phenomenon for 2-substituted pyridylboron reagents.[3][4] The proximity of the basic pyridine nitrogen atom to the boronic acid moiety introduces several competing and deleterious pathways that can severely limit reaction efficiency.

Key Challenges Include:

  • Catalyst Inhibition: The lone pair of the pyridine nitrogen can coordinate strongly to the palladium catalyst center. This coordination can lead to catalyst inhibition or the formation of inactive palladium complexes, effectively removing the catalyst from the productive cycle.[1][5]

  • Protodeboronation: 2-Pyridylboronic acids are notoriously susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source (often water or alcohol in the solvent system), replacing the boronic acid with a hydrogen atom.[6] This is a major competing pathway that consumes the starting material without forming the desired product.[7]

  • Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step. The electron-withdrawing nature of both the pyridine ring and the 3-fluoro substituent can decrease the nucleophilicity of the pyridyl group, further slowing this critical step.[6][8]

The interplay of these factors creates a scenario where the desired coupling reaction is in direct competition with decomposition and deactivation pathways.

G cluster_0 cluster_1 Desired Pathway cluster_2 Deleterious Pathways A This compound + Aryl Halide B Pd(0) Catalyst A->B Reactants F Protodeboronation (Loss of Boronic Acid) A->F Decomposition C Suzuki-Miyaura Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) B->C Enters Cycle E Catalyst Inhibition (Pyridine-N Coordination) B->E Deactivates D Desired Product: 3-Fluoro-2-arylpyridine C->D Yields G Inactive Pd Complex E->G H 3-Fluoropyridine (Byproduct) F->H G A 1. Reagent Setup (Flame-dried flask, add solids: Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Solvent Addition (Add degassed solvent via syringe) B->C D 4. Reaction (Heat with stirring: Conventional or Microwave) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Workup (Cool, dilute, wash, extract) E->F Complete G 7. Purification (Flash Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

References

synthesis of substituted pyridines using (3-Fluoropyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Pyridines Using (3-Fluoropyridin-2-yl)boronic Acid

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 100 approved pharmaceutical agents.[1] Its strategic value is further amplified by the introduction of fluorine, an element with unique electronic properties that can profoundly influence a molecule's biological profile.[2][3] Incorporating fluorine can enhance metabolic stability, modulate the basicity of the pyridine nitrogen, and improve binding affinity to biological targets.[1][3] These benefits have made fluorinated pyridines highly sought-after motifs in modern drug discovery programs targeting a wide range of diseases, including cancer, central nervous system disorders, and inflammatory conditions.[2]

Among the most powerful and versatile methods for constructing the crucial carbon-carbon bonds needed to synthesize these complex molecules is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This guide provides a detailed examination of this compound as a key building block in this context, offering comprehensive protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

Reagent Profile: this compound

This compound is a specialized organoboron compound designed for use in cross-coupling reactions. Understanding its properties and handling requirements is critical for successful and safe experimentation.

PropertyValue
CAS Number 1070774-29-6[6][7]
Molecular Formula C₅H₅BFNO₂[7]
Molecular Weight 140.91 g/mol [7]
Appearance Typically a solid
IUPAC Name (3-fluoro-2-pyridinyl)boronic acid[7]

Safety and Handling:

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

  • Precautionary Measures:

    • Work in a well-ventilated area or fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses/goggles, and a lab coat.[8]

    • Avoid breathing dust.[8]

    • Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[8]

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction's reliability stems from a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps, each crucial for the formation of the new C-C bond.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., an aryl bromide), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[5]

  • Transmetalation: In the presence of a base, the this compound is converted into a more reactive boronate species. This species then transfers the fluoropyridinyl group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex are eliminated, forming the final coupled product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R-B(OH)₂ + Base) Pd(II)_Intermediate->Transmetalation Diorganopalladium Ar-Pd(II)-R Transmetalation->Diorganopalladium Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (Ar-R) Reductive_Elimination->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reagents: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base Inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitor Monitor Progress (TLC, LC-MS) Heating->Monitor Cool Cool to Room Temp Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash Wash with Water & Brine Dilute->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product_Out Isolated Product Purify->Product_Out

References

Application Notes & Protocols: (3-Fluoropyridin-2-yl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoropyridin-2-yl)boronic acid has emerged as a strategic building block in medicinal chemistry, prized for its utility in constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The unique juxtaposition of a boronic acid at the 2-position and a fluorine atom at the 3-position of the pyridine ring imparts distinct electronic and steric properties that are highly advantageous for drug discovery. The fluorine atom can enhance metabolic stability, modulate pKa, and participate in favorable interactions with biological targets, while the boronic acid serves as a versatile handle for carbon-carbon bond formation, most notably via the Suzuki-Miyaura coupling.[1][2] This guide provides an in-depth exploration of the applications of this compound, focusing on synthetic strategies, detailed experimental protocols, and its role in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Advantage of a Fluorinated Pyridylboronic Acid

The design of modern pharmaceuticals often hinges on the strategic incorporation of specific structural motifs to optimize a molecule's ADME (absorption, distribution, metabolism, and excretion) profile and its interaction with a biological target.[3] Heterocyclic scaffolds are present in approximately 85% of all bioactive compounds.[4] Among these, the pyridine ring is a privileged structure. The introduction of a fluorine atom to this ring can have profound effects, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[2]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted off-target interactions or improve cell permeability.

  • Target Engagement: Fluorine can act as a hydrogen bond acceptor or engage in favorable dipole-dipole or orthogonal multipolar interactions within a protein's binding pocket, enhancing potency and selectivity.[3]

This compound combines these benefits with the synthetic versatility of a boronic acid, making it a powerful tool for introducing the 3-fluoropyridin-2-yl moiety into drug candidates.[5]

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₅BFNO₂
Molecular Weight 140.91 g/mol [6]
Appearance Typically a white to off-white solid[1]
CAS Number 459443-42-2

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between the pyridine ring and an aryl or heteroaryl halide/triflate.[7][8]

Expert Insight: Overcoming the "2-Pyridyl Problem"

A well-documented challenge in coupling 2-pyridylboron reagents is the potential for the pyridine nitrogen to coordinate to the palladium catalyst.[8][9] This can lead to catalyst inhibition or decomposition, resulting in low reaction yields. The choice of reaction components is therefore critical to mitigate this issue.

  • Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often essential. These ligands stabilize the palladium center, promote the desired catalytic cycle, and sterically disfavor inhibitory coordination by the pyridine nitrogen.

  • Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, n-butanol) is crucial for efficient transmetalation, the step where the boronic acid transfers its organic group to the palladium catalyst.[7][10] Anhydrous conditions are often preferred as water can promote competitive protodeboronation, a major side reaction that degrades the boronic acid.[11]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd2_complex Ar-Pd(II)L₂-X pd2_complex->pd0 transmetalation Transmetalation diorgano_pd2 Ar-Pd(II)L₂-PyF reductive_elim Reductive Elimination product Ar-PyF (Product) product->pd0 Regenerates Catalyst aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid PyF-B(OH)₂ + Base boronic_acid->diorgano_pd2 Logical_Workflow start This compound + Aryl Halide Core (Ar-X) reaction Suzuki-Miyaura Cross-Coupling start->reaction intermediate Biaryl Scaffold (Ar-PyF) reaction->intermediate Forms key C-C bond goal Potent & Selective Kinase Inhibitor intermediate->goal Provides Hinge-Binding Motif + Modulates Physicochemical Properties Experimental_Workflow setup 1. Reaction Setup - Add solids to flame-dried flask - Seal, evacuate, and backfill with Ar (3x) addition 2. Solvent Addition - Add degassed solvent via syringe setup->addition heating 3. Reaction - Heat to 80-110 °C - Monitor by TLC or LC-MS addition->heating workup 4. Aqueous Work-up - Cool to RT, quench with water - Extract with organic solvent (e.g., EtOAc) heating->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography workup->purify analysis 6. Characterization - NMR, HRMS purify->analysis

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-Fluoropyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Arylpyridine Motif

The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, natural products, and functional materials.[1] The incorporation of a fluorine atom, as in the case of (3-Fluoropyridin-2-yl)boronic acid, can significantly modulate the physicochemical properties of the final molecule, such as pKa and metabolic stability, making it a highly valuable building block in drug discovery.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a direct route to these important biaryl and heteroaryl structures.[3][4]

However, the use of 2-pyridylboronic acids, including this compound, in Suzuki-Miyaura couplings is notoriously challenging. This application note provides a detailed protocol and in-depth discussion of the underlying principles to successfully employ this versatile reagent, addressing the common pitfalls and offering strategies for optimization.

The "2-Pyridyl Problem": Understanding the Challenges

The primary difficulties in using 2-pyridylboronic acids stem from two main factors:

  • Protodeboronation: The carbon-boron bond in 2-pyridylboronic acids is highly susceptible to cleavage by acidic protons, a process known as protodeboronation.[1][5] This decomposition pathway destroys the boronic acid and significantly reduces the yield of the desired coupled product. This instability can be exacerbated by the presence of water and the basic conditions typically required for the Suzuki-Miyaura reaction.[6][7]

  • Catalyst Inhibition and Slow Transmetalation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][8] Furthermore, as electron-deficient heteroaryl boron derivatives, 2-pyridylboronic acids often undergo the crucial transmetalation step with the palladium complex at a slower rate compared to their aryl counterparts.[1][5]

To overcome these obstacles, careful optimization of the reaction components—including the boronic acid form, catalyst, ligand, base, and solvent—is paramount.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][9][10]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol is designed as a robust starting point. Optimization for specific substrates may be necessary to achieve maximum yields.

Materials
  • This compound or its pinacol ester derivative

  • Aryl or heteroaryl halide (bromide or iodide are preferred)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald-type precatalyst)

  • Ligand (if not using a pre-formed complex, e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Experimental Procedure
  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound or its more stable pinacol ester (1.2–1.5 equivalents), and the base (2.0–3.0 equivalents).[2][11]

    • Expert Insight: Using a slight excess of the boronic acid component can help to compensate for any protodeboronation that may occur. Using the pinacol ester derivative is a highly recommended strategy to mitigate the instability of the free boronic acid.[12]

  • Inert Atmosphere: Seal the reaction vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can lead to catalyst degradation and unwanted side reactions like homocoupling of the boronic acid.[12]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand.[11][13] Then, add the anhydrous and degassed solvent via syringe.

    • Expert Insight: For challenging couplings involving electron-deficient heteroaryl boronic acids, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) often provide superior results by promoting both oxidative addition and reductive elimination.[12]

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir the mixture vigorously at the desired temperature (typically 80–120 °C).[1][2] Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

    • Expert Insight: Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles and improved yields.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts and the base.[2][11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-aryl-3-fluoropyridine.[9][11]

Key Reaction Parameters and Recommendations

ParameterRecommendationRationale and Causality
Boronic Reagent Pinacol ester or MIDA boronateThese derivatives are more stable towards protodeboronation than the free boronic acid, slowly releasing the active species under reaction conditions.[8][12]
Palladium Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃, or Buchwald precatalystsFor challenging substrates like 2-pyridylboronic acids, highly active catalysts that promote rapid cross-coupling are essential to outcompete decomposition pathways.[5][12][14]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, P(t-Bu)₃)These ligands stabilize the palladium center and accelerate the rate-limiting steps of the catalytic cycle, particularly for less reactive coupling partners.[15]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Weaker, non-hydroxide bases are generally preferred to minimize base-promoted protodeboronation.[12][16][17] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[15][17]
Solvent Anhydrous 1,4-dioxane, toluene, or DMF (sometimes with water)The choice of solvent can influence solubility and reaction kinetics. While anhydrous conditions can suppress protodeboronation, a small amount of water is sometimes necessary with certain bases like carbonates.[2][9][13]
Temperature 80–120 °C (conventional) or 100-150 °C (microwave)Higher temperatures are often required to drive the reaction to completion, especially with less reactive halides (e.g., chlorides).[1][2]

Troubleshooting and Optimization Workflow

Even with an optimized protocol, challenges can arise. The following decision tree provides a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow cluster_0 Start Start Low or No Conversion Low or No Conversion Start->Low or No Conversion Reaction Issue Protodeboronation Protodeboronation Low or No Conversion->Protodeboronation No Increase Temp Increase Temperature or Switch to Microwave Low or No Conversion->Increase Temp Yes Homocoupling Homocoupling Protodeboronation->Homocoupling No Use Ester Switch to Boronic Ester (Pinacol, MIDA) Protodeboronation->Use Ester Yes Degas Thoroughly Ensure Rigorous Inert Atmosphere Homocoupling->Degas Thoroughly Yes Check Reagents Verify Reagent Purity Homocoupling->Check Reagents No Change Catalyst Use More Active Catalyst/Ligand System Increase Temp->Change Catalyst Change Catalyst->Check Reagents Change Base Use Weaker Base (e.g., K3PO4) Use Ester->Change Base Successful Coupling Successful Coupling Change Base->Successful Coupling Degas Thoroughly->Successful Coupling Check Reagents->Successful Coupling

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura coupling of this compound, while presenting unique challenges due to the "2-pyridyl problem," is a highly achievable and valuable transformation.[18][19] By understanding the underlying mechanistic hurdles of protodeboronation and potential catalyst inhibition, researchers can make informed decisions to mitigate these issues. The use of more stable boronic acid derivatives, coupled with the careful selection of a highly active catalyst system and appropriate base, provides a reliable pathway to successfully synthesize 2-aryl-3-fluoropyridines. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in the pharmaceutical and chemical industries to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Couplings of (3-Fluoropyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-Fluoropyridin-2-yl)boronic Acid

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heteroaromatic structures is of paramount importance. This compound has emerged as a critical building block, uniquely combining two highly sought-after structural motifs: a pyridine core, prevalent in a vast number of pharmaceuticals, and a fluorine substituent. The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[1] The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds.[2]

However, the successful application of this compound is not trivial. Its structure presents a unique set of challenges, including the potential for the pyridine nitrogen to interfere with the palladium catalyst and the electronic effects of the fluorine atom influencing reactivity.[3][4] Consequently, the selection of the base—a seemingly simple reagent—becomes a critical parameter that dictates reaction efficiency, yield, and the suppression of side reactions. This guide provides a detailed analysis of base selection, offering field-proven insights and detailed protocols to empower researchers to harness the full synthetic potential of this valuable reagent.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The base is not a mere spectator; it plays a pivotal role, primarily in the transmetalation step.[5][6] Its fundamental function is to activate the boronic acid, which is relatively unreactive on its own, into a more nucleophilic "ate" complex (a boronate).[7][8][9] This activation significantly accelerates the transfer of the organic group from boron to the palladium(II) complex.

Two primary mechanistic pathways are generally considered for the action of the base[5][10][11]:

  • The Boronate Pathway: The base (B⁻) reacts directly with the boronic acid [R-B(OH)₂] to form a tetracoordinate boronate species [R-B(OH)₃]⁻. This boronate is more electron-rich and thus more competent for transmetalation with the Pd(II)-halide complex.[5][10]

  • The Oxo-Palladium Pathway: The base (e.g., OH⁻) first displaces the halide on the palladium complex (LₙPd(Ar)X) to form a palladium-hydroxo species (LₙPd(Ar)OH). This complex then undergoes transmetalation with the neutral boronic acid.[11][12]

While the operative pathway can depend on the specific reactants and conditions, the formation of the boronate is widely accepted as a key activation step.[10]

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle cluster_catalyst pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_complex->pd0 Reductive Elimination transmetalation_complex [Ar¹-Pd(II)L₂-Ar²]⁺ product_complex cis-[Ar¹-Pd(II)L₂-Ar²] boronic_acid Ar²-B(OH)₂ This compound boronate [Ar²-B(OH)₃]⁻ (Boronate 'ate' complex) boronic_acid->boronate boronate->pd2_complex Transmetalation base Base (e.g., CO₃²⁻, PO₄³⁻, F⁻) base->boronic_acid aryl_halide Ar¹-X aryl_halide->pd0 product Ar¹-Ar² product->pd2_complex inv1 inv2

Caption: The pivotal role of the base in the Suzuki-Miyaura catalytic cycle.

Unique Considerations for this compound

The structure of this specific boronic acid introduces complexities that demand a careful base selection strategy:

  • The "2-Pyridyl Problem": The nitrogen atom at the 2-position is spatially close to the boronic acid. This proximity can lead to coordination with the palladium center, potentially forming inactive catalytic species and hindering the reaction.[3][4]

  • Electronic Effects of Fluorine: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This makes the pyridine ring more electron-deficient, which can be beneficial for the oxidative addition step if a derivative were used as a halide partner, but it also increases the acidity of the boronic acid.[1][13]

  • Protodeboronation Risk: Heteroaryl boronic acids, particularly electron-deficient ones, are susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base) and replaced with a C-H bond.[4][14] Using an overly strong base or prolonged heating in aqueous media can exacerbate this issue.[15]

A Systematic Guide to Base Selection

The optimal base is a compromise between sufficient activity to promote the reaction and mildness to avoid substrate degradation or side reactions. The choice is primarily dictated by the reactivity of the coupling partner (the organic halide or triflate).

Base CategoryRecommended Base(s)Typical Coupling PartnerSolvent System(s)Temp. (°C)Key Considerations & Rationale
Weak Inorganic K₂CO₃, Na₂CO₃, Cs₂CO₃Aryl/Heteroaryl Iodides & BromidesDioxane/H₂O, Toluene/EtOH/H₂O, DMF80 - 110Starting Point: These are the most common and reliable bases for standard couplings. Cs₂CO₃ is more soluble and basic than K₂CO₃, which can accelerate slow reactions.[6][15]
Strong Inorganic K₃PO₄Aryl/Heteroaryl Chlorides, Sterically Hindered SubstratesDioxane/H₂O, Toluene100 - 120For Challenging Couplings: Required for less reactive electrophiles like aryl chlorides. Its higher basicity facilitates the more difficult transmetalation step.[15][16]
Fluoride Sources KF, CsFSubstrates with base-sensitive functional groups (e.g., esters, formamides)Anhydrous THF, Dioxane60 - 80Mild & Protective: A much milder option that minimizes hydrolysis of sensitive groups. The fluoride ion is thought to uniquely activate the boronic acid.[4][9][15] Often requires anhydrous conditions.
Organic Amines DIPEA, Et₃NAcutely base-sensitive substratesAnhydrous DMF, Dioxane60 - 100Specialized Use: Rarely the first choice. Used when even mild inorganic bases are too harsh. Generally less effective at promoting transmetalation.
Hydroxides NaOH, KOH, Ba(OH)₂Highly unreactive substratesDioxane/H₂O, DME80 - 100Use with Caution: Very strong bases that can be effective but significantly increase the risk of protodeboronation and other side reactions.[5] Not a recommended starting point.

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q1 [label="Base-Sensitive\nFunctional Groups Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="What is the Halide (X)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

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halide_br_i [label="Iodide or Bromide", shape=plaintext]; halide_cl [label="Chloride or\nSterically Hindered", shape=plaintext];

start -> q1; q1 -> base_kf [label="Yes"]; q1 -> q2 [label="No"];

q2 -> base_k2co3; q2 -> base_k3po4;

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edge [style=solid, arrowhead=normal]; halide_br_i -> base_k2co3 [style=dashed, lhead=base_k2co3]; halide_cl -> base_k3po4 [style=dashed, lhead=base_k3po4]; }

Caption: A decision workflow for selecting the appropriate base.

Detailed Experimental Protocols

General Considerations:

  • Inert Atmosphere: All Suzuki-Miyaura reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and potential homocoupling side reactions.[15]

  • Solvent Degassing: Solvents, especially aqueous mixtures, must be thoroughly degassed prior to use (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes).[15]

  • Reagent Stoichiometry: Typically, a slight excess of the boronic acid (1.1 - 1.5 equivalents) and 2.0 - 3.0 equivalents of the base are used relative to the limiting halide partner.

Protocol 1: Standard Coupling with an Aryl Bromide using K₂CO₃

This protocol is a robust starting point for coupling with standard aryl or heteroaryl bromides.

  • Materials:

    • Aryl Bromide (1.0 equiv, 0.5 mmol)

    • This compound (1.2 equiv, 0.6 mmol, 84.5 mg)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv, 1.0 mmol, 138 mg)

    • Pd(PPh₃)₄ (0.03 equiv, 0.015 mmol, 17.3 mg)

    • 1,4-Dioxane (4 mL, degassed)

    • Water (1 mL, degassed)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₂CO₃.

    • Add the Pd(PPh₃)₄ catalyst.

    • Seal the vessel, then evacuate and backfill with Argon. Repeat this cycle three times.

    • Under a positive pressure of Argon, add the degassed 1,4-dioxane and water via syringe.

    • Place the vessel in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Challenging Coupling with an Aryl Chloride using K₃PO₄

This protocol is adapted for less reactive aryl chlorides, which require a stronger base and often a more active catalyst system.

  • Materials:

    • Aryl Chloride (1.0 equiv, 0.5 mmol)

    • This compound (1.5 equiv, 0.75 mmol, 106 mg)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv, 1.5 mmol, 318 mg)

    • Pd₂(dba)₃ (0.02 equiv, 0.01 mmol, 9.2 mg)

    • SPhos (0.08 equiv, 0.04 mmol, 16.4 mg)

    • 1,4-Dioxane (4 mL, degassed)

    • Water (1 mL, degassed)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl chloride, this compound, and K₃PO₄.

    • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos ligand in a small amount of dioxane under an inert atmosphere before adding to the main reaction vessel.

    • Seal the main vessel, then evacuate and backfill with Argon (x3).

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Follow work-up and purification steps as described in Protocol 1.

Protocol 3: Coupling with a Base-Sensitive Substrate using KF

This protocol is designed for substrates containing functional groups like esters that are prone to hydrolysis under standard basic conditions.

  • Materials:

    • Aryl Bromide with sensitive group (1.0 equiv, 0.5 mmol)

    • This compound (1.5 equiv, 0.75 mmol, 106 mg)

    • Potassium Fluoride (KF) (3.0 equiv, 1.5 mmol, 87 mg), spray-dried or finely ground.

    • Pd(dppf)Cl₂ (0.03 equiv, 0.015 mmol, 12.2 mg)

    • Anhydrous 1,4-Dioxane (5 mL, degassed)

  • Procedure:

    • To an oven-dried and flame-dried reaction vessel, add the aryl bromide, this compound, and KF.

    • Add the Pd(dppf)Cl₂ catalyst.

    • Seal the vessel, then evacuate and backfill with Argon (x3).

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool to room temperature and filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

Troubleshooting Common Issues

  • Low or No Conversion: If using a weak base like K₂CO₃ with an aryl bromide shows no reaction, consider switching to a more soluble and stronger base like Cs₂CO₃ or K₃PO₄. Also, verify catalyst activity and ensure the system is oxygen-free.

  • Significant Protodeboronation: This indicates the conditions are too harsh. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃, or from K₂CO₃ to KF). Reducing the reaction temperature or using anhydrous conditions with KF can also mitigate this side reaction.[17]

  • Homocoupling of Boronic Acid: This is often a sign of oxygen in the reaction system, which can interfere with the catalytic cycle. Ensure all reagents and solvents are thoroughly degassed.

Conclusion

The rational selection of a base is a cornerstone of a successful Suzuki-Miyaura coupling reaction involving this compound. By understanding the mechanistic role of the base and appreciating the unique electronic and steric challenges posed by the substrate, researchers can move beyond trial-and-error and make informed decisions. Starting with standard conditions using weak inorganic bases for reactive halides and escalating to stronger bases or milder fluoride-based systems for more challenging or sensitive substrates provides a logical and efficient path to synthesizing valuable fluorinated bi-heteroaryl compounds.

References

Application Note: The Suzuki-Miyaura Coupling of (3-Fluoropyridin-2-yl)boronic Acid: Mechanistic Insights and Practical Protocols for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures. This application note provides an in-depth guide to the catalytic cycle of the Suzuki reaction with a specific focus on the increasingly important building block, (3-Fluoropyridin-2-yl)boronic acid. We will dissect the mechanistic nuances of the catalytic cycle, offering insights grounded in established literature, and provide a detailed, field-tested protocol for its successful implementation. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for drug discovery and development.

Introduction: The Significance of the 3-Fluoropyridine Moiety

The 3-fluoropyridine scaffold is a privileged structural motif in medicinal chemistry. The introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of fluorine can also influence the pKa of the pyridine nitrogen, impacting its pharmacokinetic profile. Consequently, efficient methods for incorporating this fragment are of high value. The Suzuki-Miyaura coupling, with its mild reaction conditions and high functional group tolerance, stands out as a preferred method.[1] this compound is a key reagent in this context, enabling the direct installation of the 3-fluoropyridin-2-yl group.

The Catalytic Cycle: A Step-by-Step Mechanistic Examination

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] While the fundamental steps of oxidative addition, transmetalation, and reductive elimination remain consistent, the specific nature of the coupling partners—in this case, an organohalide and this compound—introduces important considerations.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl trans-ArPd(II)XL₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Base] PdII_Biaryl trans-ArPd(II)R'L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R' (Product) RedElim->Product Boronate (3-F-Pyr)B(OH)₃⁻ (Activated Boronate) Boronate->Transmetalation Base Base (e.g., K₂CO₃) BoronicAcid (3-F-Pyr)B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Generation of the Active Pd(0) Catalyst

The cycle begins with a catalytically active Pd(0) species, typically coordinated to phosphine ligands (L).[2] If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, it must first be reduced in situ to Pd(0).

Oxidative Addition

The first key step is the oxidative addition of an organohalide (Ar-X) to the Pd(0) complex.[3] This involves the insertion of the palladium atom into the Ar-X bond, forming a square planar Pd(II) intermediate.[2] The reactivity of the organohalide is generally I > Br > Cl >> F.[4] For electron-rich aryl halides, electron-donating and bulky phosphine ligands on the palladium are known to facilitate this often rate-limiting step.[2]

Transmetalation

This is the step where the organic group from the boron atom is transferred to the palladium center. The transmetalation is generally considered to be the most complex step of the Suzuki reaction. It is widely accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[5][6][7] This boronate then reacts with the Pd(II) complex. The presence of the pyridine nitrogen in this compound can potentially complicate this step through coordination to the palladium center. However, the adjacent fluorine atom's electron-withdrawing effect can mitigate this.

Reductive Elimination

In the final step, the two organic fragments (the aryl group from the organohalide and the 3-fluoropyridinyl group) are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2] This step is typically fast and irreversible.

Practical Application: Protocol for the Suzuki-Miyaura Coupling of this compound

The following protocol is a representative procedure and may require optimization for specific substrates.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundNucleophilic coupling partner
Aryl bromide/iodideElectrophilic coupling partner
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium catalyst
K₂CO₃ or Cs₂CO₃Base
1,4-Dioxane/Water (4:1)Solvent system
Schlenk flask or sealed vialReaction vessel for inert atmosphere
Magnetic stirrer and hotplateFor mixing and heating
Argon or Nitrogen supplyTo maintain an inert atmosphere
Standard glassware for workupSeparatory funnel, flasks, etc.
Silica gel for chromatographyFor purification
Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1, 5 mL). It is crucial to degas the solvents thoroughly to prevent oxidation of the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting

  • Protodeboronation: Heteroaryl boronic acids, especially those with nitrogen atoms, can be susceptible to protodeboronation (cleavage of the C-B bond).[8] Using a slight excess of the boronic acid and carefully controlling the reaction temperature and time can minimize this side reaction. Using the more stable pinacol ester of the boronic acid can also be beneficial.[8]

  • Choice of Base: The base plays a crucial role in activating the boronic acid.[6][7] While stronger bases can accelerate the reaction, they may also promote decomposition of the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[8]

  • Catalyst and Ligand: For challenging couplings, the choice of catalyst and ligand is critical. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for couplings involving heteroaryl boronic acids.[8]

  • Solvent System: A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base. Anhydrous conditions can be employed, but this requires the use of an organic-soluble base.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable 3-fluoropyridine-containing compounds. A thorough understanding of the catalytic cycle and the factors influencing each step is essential for successful and reproducible results. By carefully selecting the reaction conditions, including the catalyst, base, and solvent, and by taking precautions to minimize side reactions like protodeboronation, researchers can effectively utilize this important transformation in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for (3-Fluoropyridin-2-yl)boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Fluoropyridin-2-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. The unique electronic properties of this compound present specific hurdles that require a nuanced approach to catalyst loading and overall reaction optimization.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively design more robust and efficient coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format. Each answer provides a logical workflow to diagnose and resolve the problem.

Question 1: My reaction shows low or no conversion of the starting materials. Where should I start troubleshooting?

Low conversion is a frequent issue, often pointing to problems with the catalyst's activity or the stability of the boronic acid.

Initial Diagnostic Steps:

  • Verify Catalyst Activity: Was a fresh bottle of the palladium catalyst used? Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture. If you are using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to the active Pd(0) species.

  • Assess Boronic Acid Quality: this compound, like many 2-pyridylboronic acids, is susceptible to protodeboronation, a process where the C-B bond is cleaved. This is a common side reaction that consumes your nucleophile. Consider analyzing your boronic acid by NMR to check for impurities or degradation.

  • Check Reaction Setup: Ensure all glassware was oven-dried and the reaction was assembled under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and liquid reagents. Oxygen can lead to catalyst deactivation and undesirable side reactions like homocoupling.

Optimization Workflow:

If the initial checks do not resolve the issue, a systematic optimization of the reaction parameters is necessary.

dot graph TD A[Low Conversion Observed] --> B{Initial Checks}; B --> C[Catalyst Activity Verified?]; B --> D[Boronic Acid Quality Assessed?]; B --> E[Inert Atmosphere Confirmed?]; C & D & E --> F{Issue Resolved?}; F -- Yes --> G[End]; F -- No --> H[Systematic Optimization]; H --> I[Increase Catalyst Loading]; H --> J[Screen Different Ligands]; H --> K[Optimize Base and Solvent]; I & J & K --> L[Monitor Progress]; L --> F;

end Low conversion troubleshooting workflow.

Question 2: I'm observing significant formation of a byproduct that corresponds to the deborylated starting material, 3-fluoropyridine. What is happening and how can I prevent it?

This is a classic case of protodeboronation , an undesired side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond. Heteroaryl boronic acids, especially those with nitrogen atoms like 2-pyridyl derivatives, are highly susceptible to this degradation pathway.

Strategies to Minimize Protodeboronation:

  • Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt. These compounds are generally more resistant to premature decomposition and slowly release the active boronic acid under the reaction conditions.

  • Employ Anhydrous Conditions: Water can facilitate protodeboronation. Using rigorously dried solvents and reagents can suppress this side reaction.

  • Optimize the Base: While a base is necessary for the transmetalation step, its strength and concentration can influence the rate of protodeboronation. Weaker bases (e.g., K₂CO₃, K₃PO₄) are often preferred over strong hydroxides.

  • "Slow-Release" Strategy: Employing boronic acid surrogates like MIDA boronates can ensure that the concentration of the free, unstable boronic acid in the reaction mixture remains low, thus favoring the desired cross-coupling over decomposition.

  • Increase Catalyst Efficiency: A more active catalyst system can accelerate the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction.

Question 3: My reaction is producing a significant amount of homocoupled product (a biaryl of my boronic acid). How can I avoid this?

Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.

Solutions to Prevent Homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can circumvent this issue.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for the coupling of this compound?

A typical catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%. For challenging substrates like this compound, a higher loading within this range (e.g., 2-5 mol%) is often a good starting point. However, the optimal loading is highly dependent on the specific coupling partners, ligand, base, and solvent system. In some highly efficient systems, catalyst loadings as low as 0.05 mol% have been reported for heterocyclic boronic acids. It is always recommended to perform a catalyst loading screen to find the lowest possible amount that provides a good yield in a reasonable timeframe, which is both cost-effective and minimizes residual palladium in the final product.

Q2: How do I select the best palladium catalyst and ligand for this specific coupling?

The choice of catalyst and ligand is critical. For challenging substrates like heteroaryl boronic acids, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred to outcompete deactivation and decomposition pathways.

  • Pre-formed Pd(0) Sources: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can be more reliable than in-situ reduction of Pd(II) sources.

  • Bulky, Electron-Rich Ligands: Monodentate biarylphosphine ligands such as SPhos and XPhos, often used in Buchwald-Hartwig aminations, have proven effective for Suzuki couplings of unstable heteroaryl boronic acids. These ligands can stabilize the palladium center and promote the key steps of the catalytic cycle.

Q3: What is the role of the base, and which one should I choose?

The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction's success.

  • Common Choices: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.

  • Considerations for this compound: Due to the risk of protodeboronation, milder bases are often preferred. K₃PO₄ is a good starting point as it is effective in many challenging couplings. The solubility of the base is also important; sometimes a mixed solvent system (e.g., dioxane/water) is needed to dissolve the base.

Q4: How can I monitor the progress of my reaction?

Effective reaction monitoring is crucial for optimization and determining the optimal reaction time.

  • TLC (Thin-Layer Chromatography): A quick and simple method for qualitative monitoring.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry): These techniques provide more detailed information, allowing you to track the consumption of starting materials and the formation of the desired product and any byproducts.

  • HPLC (High-Performance Liquid Chromatography): Ideal for quantitative analysis to determine the precise conversion and yield over time.

Quantitative Data Summary

ParameterTypical RangeRecommendation for this compound
Catalyst Loading 0.5 - 5 mol%Start with 2-3 mol% and optimize downwards.
Ligand-to-Metal Ratio 1:1 to 4:1For monodentate ligands, a 2:1 ratio is a good starting point.
Base Equivalents 2 - 3 equivalentsUse 3 equivalents of a mild base like K₃PO₄.
Reaction Temperature 80 - 120 °CStart around 100 °C and adjust as needed.
Reaction Time 2 - 24 hoursMonitor by LC-MS to determine completion.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates. Using the more stable pinacol ester of the boronic acid is highly recommended to mitigate protodeboronation.

Materials:

  • Aryl halide (1.0 eq.)

  • This compound pinacol ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound pinacol ester, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

dot graphDiagram graph LR subgraph "Suzuki-Miyaura Catalytic Cycle" A["Pd(0)Ln (Active Catalyst)"] -- Oxidative Addition --> B["R1-Pd(II)Ln-X"]; B -- Base --> C["R1-Pd(II)Ln-Base"]; D["R2-B(OH)2 (Boronic Acid)"] -- Base --> E["R2-B(OH)3- (Boronate)"]; C -- Transmetalation --> F["R1-Pd(II)Ln-R2"]; E --> F; F -- Reductive Elimination --> G["R1-R2 (Coupled Product)"]; F --> A; end

end Suzuki-Miyaura catalytic cycle overview.

Technical Support Center: Minimizing Homocoupling with (3-Fluoropyridin-2-yl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for minimizing homocoupling, a common side reaction, when using (3-Fluoropyridin-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this resource to address specific challenges and provide field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl species. In the case of this compound, this results in the formation of 3,3'-difluoro-2,2'-bipyridine. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate purification.

Q2: Why is this compound particularly susceptible to homocoupling?

A2: Heteroaromatic boronic acids, especially those with nitrogen atoms adjacent to the boronic acid group (the "2-pyridyl problem"), are known to be unstable. The nitrogen atom can influence the electronic properties of the C-B bond and potentially coordinate to the palladium catalyst, leading to side reactions. Additionally, the electron-withdrawing fluorine atom can further affect the reactivity and stability of the boronic acid. These compounds are also prone to protodeboronation, another common side reaction where the boronic acid group is replaced by a hydrogen atom.

Q3: What are the primary causes of homocoupling?

A3: The main culprits for homocoupling are the presence of oxygen and the use of a Pd(II) precatalyst. Oxygen can promote the oxidative coupling of the boronic acid. Pd(II) sources, such as Pd(OAc)₂, need to be reduced to the catalytically active Pd(0) in situ. This reduction can occur via the homocoupling of two boronic acid molecules, which then reduces the Pd(II) to Pd(0).

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific experimental issues with detailed explanations and actionable protocols.

Scenario 1: Significant homocoupling product is observed by LC-MS analysis of the crude reaction mixture.

Root Cause Analysis: This is a classic sign of either oxygen contamination or an inefficient reduction of a Pd(II) precatalyst, leading to a pathway that favors homocoupling.

Solution Strategy: The primary goal is to rigorously exclude oxygen and ensure the rapid and efficient generation of the active Pd(0) catalyst.

Detailed Protocol:

  • Rigorous Degassing:

    • Before adding the catalyst, thoroughly degas the reaction mixture. A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 15-20 minutes.

    • Alternatively, perform three cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas.

  • Catalyst Selection and Handling:

    • Prefer Pd(0) precatalysts: Use precatalysts that are already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction and minimizes the homocoupling pathway that serves this purpose.

    • If using a Pd(II) source: If using Pd(OAc)₂ or PdCl₂(dppf), consider adding a small amount of a reducing agent like potassium formate to facilitate the reduction to Pd(0) without consuming the boronic acid.

  • Reaction Setup:

    • Assemble your reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for optimal results.

Visualizing the Competing Pathways:

G cluster_0 Desired Suzuki Cycle cluster_1 Homocoupling Side Reaction A Pd(0)L2 B Ar-Pd(II)-X(L2) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(L2) B->C Transmetalation ((3-F-Py-2)B(OH)2) C->A Reductive Elimination D D C->D Cross-Coupled Product (Ar-3-F-Py-2) E Pd(II) Species E->A Reduction F ((3-F-Py-2))2Pd(II) E->F 2 x (3-F-Py-2)B(OH)2 G Pd(0) F->G Reductive Elimination H H F->H Homocoupled Product

Caption: Competing Suzuki-Miyaura cross-coupling and homocoupling pathways.

Scenario 2: Low yield of the desired product and recovery of starting materials, despite minimal homocoupling.

Root Cause Analysis: This often points to issues with the stability of the this compound, leading to protodeboronation, or suboptimal reaction conditions that do not favor the catalytic cycle.

Solution Strategy: Enhance the stability of the boronic acid and optimize reaction parameters such as the base, solvent, and ligand.

Detailed Protocol:

  • Boronic Acid Quality and Alternatives:

    • Check Purity: Use freshly purchased or properly stored boronic acid. Older samples can degrade, leading to lower reactivity.

    • Consider Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These are generally more robust and can be used directly in the coupling reaction.

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.

    • Weaker Bases: For sensitive substrates, a milder base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or K₂CO₃, which can promote decomposition.

    • Anhydrous Conditions: If using an anhydrous solvent, be aware that some bases like K₃PO₄ may require a small amount of water to be effective.

  • Solvent System Optimization: The solvent influences the solubility of reagents and the stability of intermediates.

    • Aprotic Solvents: Toluene, dioxane, and THF are common choices.

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial, but excessive water can promote protodeboronation.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling with this compound

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligandUse of a Pd(0) source avoids the homocoupling associated with in-situ reduction of Pd(II).
Ligand SPhos or RuPhos (4-10 mol%)Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder bases are less likely to cause degradation of the sensitive boronic acid.
Solvent Dioxane/H₂O (4:1) or TolueneA well-balanced solvent system can improve solubility and reaction rates.
Temperature 80-100 °CSufficient thermal energy is needed to drive the reaction, but excessive heat can lead to decomposition.
Scenario 3: Reaction is sluggish and does not go to completion.

Root Cause Analysis: This could be due to an inefficient catalyst system, poor solubility of reagents, or deactivation of the catalyst.

Solution Strategy: Employ a more active catalyst system and ensure all components are fully dissolved.

Detailed Protocol:

  • Advanced Catalyst Systems:

    • Buchwald Ligands: Utilize highly active biarylphosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands are known to promote the coupling of challenging substrates.

    • Pre-formed Catalysts: Consider using commercially available Buchwald precatalysts (e.g., SPhos G3) for improved activity and reproducibility.

  • Improving Solubility:

    • If your aryl halide is poorly soluble, consider a solvent system that can better dissolve all components. DMF or DMA can be effective, but be mindful that polar aprotic solvents can sometimes alter reaction selectivity.

    • Ensure the base is finely powdered to maximize its surface area and reactivity.

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

effect of temperature on (3-Fluoropyridin-2-yl)boronic acid stability

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing (3-Fluoropyridin-2-yl)boronic acid. Boronic acids are indispensable reagents in modern synthetic chemistry; however, their stability can be a critical variable influencing experimental success. This document provides in-depth, field-proven insights into the stability of this compound, with a specific focus on the effects of temperature, to help you troubleshoot issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound and what is the scientific rationale?

A1: The optimal storage condition is at freezer temperatures, typically -20°C , in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2][3]

Causality:

  • Temperature: Lowering the temperature reduces the kinetic energy of the molecules, significantly slowing the rate of all potential degradation reactions.[4] Heat is a primary accelerator for decomposition pathways like protodeboronation and oxidation.[4][5]

  • Atmosphere: This compound is sensitive to both moisture and air.[1][6] An inert atmosphere displaces oxygen, preventing oxidative cleavage of the carbon-boron bond, and displaces ambient water vapor, which can facilitate hydrolysis and other degradation mechanisms.[7][8]

  • Light: While less documented for this specific compound, storing in an opaque or amber vial is a best practice to prevent potential photodecomposition.[4]

Q2: What are the primary temperature-dependent degradation pathways for this boronic acid?

A2: There are three main degradation pathways, all of which are accelerated by elevated temperatures:

  • Protodeboronation: This is the most significant and often problematic side reaction for heteroaromatic boronic acids.[9] It involves the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of 3-fluoropyridine. This reaction is highly dependent on factors like pH, moisture, and temperature.[5][9] For 2-pyridyl boronic acids specifically, this process can be rapid due to the ability to form a reactive zwitterionic intermediate.[10][11][12]

  • Oxidative Degradation: In the presence of oxygen, the carbon-boron bond can be oxidatively cleaved to form the corresponding alcohol (in this case, 3-fluoro-2-hydroxypyridine).[8] This pathway is a major concern in physiological systems and can be accelerated by heat and trace metal impurities.[4]

  • Dehydration to Boroxine: Like other boronic acids, this compound can undergo intermolecular dehydration, especially upon heating, to form a cyclic trimer anhydride called a boroxine. While this process is often reversible upon addition of water, the formation of boroxine alters the compound's molecular weight, solubility, and reactivity, which can complicate stoichiometry in reactions.

Below is a diagram illustrating these degradation pathways.

G BA This compound Proto Protodeboronation (Product: 3-Fluoropyridine) BA->Proto Heat, H₂O, H⁺/OH⁻ Oxi Oxidation (Product: 3-Fluoro-2-hydroxypyridine) BA->Oxi Heat, O₂ Dehy Dehydration (Product: Boroxine Trimer) BA->Dehy Heat, -H₂O (Reversible) G start Low or No Yield in Reaction check_ba Is the (3-Fluoropyridin-2-yl)boronic acid of high quality? start->check_ba qc Perform QC Analysis (See Protocol 1: NMR) check_ba->qc Unsure check_conditions Investigate other reaction parameters: - Catalyst activity - Base - Solvent quality - Temperature check_ba->check_conditions Yes, it's a new bottle degraded Degradation Confirmed (e.g., protodeboronation product observed) qc->degraded Fail passed QC Passed qc->passed Pass action_new Use a fresh batch of boronic acid degraded->action_new passed->check_conditions

References

Technical Support Center: Accelerating (3-Fluoropyridin-2-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with (3-Fluoropyridin-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this valuable synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction efficiency and reduce coupling times.

The Challenge: The "2-Pyridyl Problem" Compounded

This compound, while a crucial reagent for introducing the fluorinated pyridine motif in drug discovery and materials science, presents significant challenges in Suzuki-Miyaura and other cross-coupling reactions.[1][2] These difficulties stem from what is often termed the "2-pyridyl problem," which is exacerbated by the electronic properties of the fluorine substituent.[3] The primary obstacles to achieving rapid and efficient couplings include:

  • Protodeboronation: The carbon-boron bond is highly susceptible to cleavage by proton sources, a common and often rapid side reaction that consumes the starting material.[4][5][6] For 2-pyridylboronic acids, this process can be particularly fast under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[5][7]

  • Slow Transmetalation: As an electron-deficient heteroarylboronic acid, the transfer of the pyridyl group from boron to the palladium catalyst is often sluggish.[1][8] This slow step can allow competing decomposition pathways, like protodeboronation, to dominate.

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1][9]

This guide will provide actionable strategies to overcome these hurdles and significantly improve your reaction outcomes.

Troubleshooting Guide: From Sluggish Reactions to High Yields

This section addresses common issues encountered during couplings with this compound and provides step-by-step solutions.

Issue 1: Low or No Product Formation, Starting Material Consumed

This is a classic symptom of dominant protodeboronation. If your starting boronic acid is disappearing without significant product formation, the C-B bond is likely cleaving faster than the cross-coupling is occurring.

Root Cause Analysis:

// Nodes A [label="Low/No Product,\nStarting Material Consumed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Dominant Protodeboronation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Presence of Protic Sources\n(e.g., Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Suboptimal pH/\nStrong Base", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="High Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Slow Catalysis vs.\nDecomposition Rate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Primary Cause"]; B -> {C, D, E, F} [label="Contributing Factors"]; } enddot Caption: Root cause analysis for protodeboronation.

Solutions:

  • Stabilize the Boronic Acid: The most effective strategy is to replace the boronic acid with a more stable derivative that engages in "slow release" of the active species.[5][10][11]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that slowly hydrolyze under reaction conditions to release the boronic acid, keeping its concentration low and minimizing decomposition.[2][12]

    • Potassium Trifluoroborates (BF₃K): These salts are significantly more stable than the corresponding boronic acids and are excellent coupling partners.[13] They are less prone to protodeboronation.[13]

  • Employ Anhydrous Conditions: Water is a key culprit in protodeboronation.[14][15]

    • Protocol: Use freshly distilled, anhydrous solvents. Dry glassware in an oven (120 °C) overnight and cool under an inert atmosphere (Argon or Nitrogen). Ensure all reagents are anhydrous.

  • Optimize the Base: Strong bases can accelerate protodeboronation.[15]

    • Recommendation: Use weaker inorganic bases. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices to strong hydroxides like NaOH or KOH.[15] Fluoride sources like CsF can also be effective.

Issue 2: Slow Reaction Times (Hours to Days) with Moderate Yields

This scenario suggests that while the coupling is proceeding, the catalytic cycle is inefficient, particularly the transmetalation step.

Root Cause Analysis:

// Nodes A [label="Slow Reaction Rate", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Inefficient Catalytic Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Slow Transmetalation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Catalyst Inhibition\n(N-Pd Coordination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Poor Ligand Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Low Reaction\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> {C, D} [label="Primary Bottlenecks"]; {C, D} -> E [label="Influenced by"]; B -> F [label="Can be affected by"]; } enddot Caption: Factors contributing to slow reaction rates.

Solutions:

  • Select an Advanced Catalyst System: The choice of palladium source and ligand is critical for coupling electron-deficient heteroaryl boronic acids.

    • Precatalysts: Modern palladium precatalysts are designed to generate the active Pd(0) species quickly and efficiently under mild conditions.[16][17] This rapid activation helps the catalytic cycle outpace boronic acid decomposition.[16][17]

    • Ligands: Bulky, electron-rich monodentate biarylphosphine ligands are highly effective. Ligands like SPhos and XPhos can accelerate the rate-limiting steps and shield the palladium center from inhibition by the pyridine nitrogen.[9][15]

  • Optimize Reaction Temperature: While high temperatures can accelerate protodeboronation, an optimal temperature is needed to drive the reaction.

    • Recommendation: Screen temperatures ranging from 65 °C to 110 °C.[1] The ideal temperature will depend on the specific substrates and catalyst system. Microwave-assisted protocols can also significantly shorten reaction times.[18]

  • Consider Sonication: Ultrasound has been shown to drastically accelerate Suzuki coupling reactions, even at ambient temperatures, by facilitating mass transport in heterogeneous mixtures.[19]

Frequently Asked Questions (FAQs)

Q1: My reaction is still slow even after switching to a pinacol ester. Why? A1: While pinacol esters are more stable than boronic acids, they can still be challenging.[20] The rate of hydrolysis to the active boronic acid might not be optimal, or the inherent issue of slow transmetalation with the 2-pyridyl system persists. For particularly difficult couplings, switching to a MIDA boronate or a trifluoroborate salt is a more robust solution.[12][13]

Q2: I see significant homocoupling of my boronic acid. How can I prevent this? A2: Homocoupling is often promoted by the presence of oxygen.[14] Ensure your reaction setup is rigorously degassed. This can be achieved by three freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes prior to adding the catalyst.[14][21] Using a pre-formed Pd(0) source can also sometimes mitigate this side reaction.[15]

Q3: Can I use aryl chlorides as coupling partners? A3: Yes, but aryl chlorides are generally less reactive than bromides or iodides. To successfully couple aryl chlorides, a highly active catalyst system is required. Systems based on bulky, electron-rich phosphine ligands like XPhos, combined with a suitable precatalyst, have been shown to be effective for coupling aryl chlorides with unstable boronic acids at room temperature or slightly elevated temperatures.[16][17]

Q4: Does the fluorine atom at the 3-position significantly alter the reactivity compared to a standard 2-pyridylboronic acid? A4: Yes. The electron-withdrawing nature of the fluorine atom makes the pyridine ring more electron-deficient. This can exacerbate the problem of slow transmetalation.[8] However, this electronic effect can also be beneficial in some contexts. For instance, with MIDA boronates, electron-withdrawing groups can promote the Suzuki-Miyaura coupling.[3]

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-Fluoropyridin-2-yl) MIDA boronate with an aryl bromide.

Materials:

  • (3-Fluoropyridin-2-yl) MIDA boronate (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv.)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the (3-Fluoropyridin-2-yl) MIDA boronate, aryl bromide, potassium phosphate, and the palladium precatalyst.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the optimized conditions, reactions are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Recommended Reaction Parameters

ParameterRecommendation for this compoundRationale
Boron Source MIDA Boronate or Potassium TrifluoroborateEnhances stability, prevents protodeboronation via slow release.[11][12][13]
Catalyst Pd Precatalyst (e.g., XPhos Pd G3, SPhos Pd G2)Ensures rapid formation of active Pd(0), accelerates catalysis.[15][16][17]
Ligand Bulky Biarylphosphines (e.g., XPhos, SPhos)Accelerates key catalytic steps, prevents N-coordination.[9][15]
Base K₃PO₄, K₂CO₃, CsFWeaker bases minimize protodeboronation.[15]
Solvent Anhydrous 1,4-Dioxane, Toluene, or THFMinimizes water content to suppress protodeboronation.[14]
Temperature 80 - 110 °CBalances reaction rate against thermal decomposition.[1]

References

Technical Support Center: Purifying (3-Fluoropyridin-2-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of boron impurities from reactions involving (3-Fluoropyridin-2-yl)boronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions. Achieving high purity is critical for downstream applications, and this guide is designed to help you navigate the common challenges associated with this specific purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work-up and purification, presented in a question-and-answer format.

Question 1: After my Suzuki coupling reaction and initial work-up, my ¹H NMR spectrum shows broad, unresolvable peaks in addition to my product signals. What are these impurities and how can I remove them?

Answer:

The broad peaks you are observing are characteristic of residual this compound and its trimeric anhydride, the corresponding boroxine. Boronic acids are known to exist in equilibrium with their boroxine form, especially under conditions that remove water.[1] These impurities often co-elute with polar products on silica gel, making chromatographic separation challenging.

Core Problem: Boronic acids are Lewis acids and can interact strongly with the silica stationary phase, leading to streaking and poor separation.[2] Boroxines, being larger and often less polar than the monomeric acid, can have different chromatographic behavior, further complicating purification.

Recommended Solutions:
  • Aqueous Base Wash (First Line of Defense for Neutral/Acidic Products): This is the most common and effective method. Boronic acids are acidic (pKa ~9-10) and react with a base to form a water-soluble boronate salt, which can be extracted into the aqueous phase.[3][4][5]

    • Protocol:

      • Dilute the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

      • Wash the organic layer 2-3 times with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

      • Verification: After washing, spot the organic layer on a TLC plate against a standard of the starting boronic acid. The spot corresponding to the boronic acid should be absent or significantly diminished.

      • Proceed with a standard work-up: wash with water, then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Boron Scavenger Resins (For Base-Sensitive or Basic Products): If your target molecule contains a basic nitrogen (like many pyridine derivatives) or is otherwise base-sensitive, an aqueous base wash can lead to product loss or degradation. In these cases, solid-phase scavengers are an excellent alternative.[6]

    • Mechanism: These are functionalized resins (often silica or polystyrene) that selectively bind to boronic acids.[6][7] Resins with diethanolamine (DEAM) or diol functional groups are particularly effective.[8][9][10]

    • Protocol:

      • After the initial work-up (filtering off palladium catalyst, removing solvent), re-dissolve the crude product in a suitable non-aqueous solvent (e.g., DCM, THF, or acetonitrile).

      • Add the scavenger resin (typically 2-4 equivalents relative to the excess boronic acid).

      • Stir the suspension at room temperature for 2-12 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

      • Filter off the resin and wash it with the solvent.

      • Combine the filtrate and washings, and concentrate to yield the purified product.

Question 2: My product is a basic amine, and when I try an aqueous base wash, I either lose my product to the aqueous layer or form intractable emulsions. What should I do?

Answer:

This is a classic challenge when the product's basicity is similar to that of the wash solution. You are correct that a strong base wash will deprotonate the boronic acid but may also keep your basic product in its neutral, organic-soluble form. However, precise pH control is difficult, and emulsions are common with amine-containing compounds.

Recommended Solutions:
  • Primary Recommendation: Use a Boron Scavenger Resin as described in the previous question. This non-extractive method avoids pH adjustments and phase-separation issues entirely and is the most robust solution for basic products. SiliCycle's SiliaBond DEAM and Diol are highly effective for this purpose.[7][10]

  • Alternative Extraction Method (pH Control): If scavengers are not available, a carefully controlled extraction may work.

    • Dissolve the crude material in an organic solvent.

    • Wash with a milder, buffered basic solution (e.g., saturated sodium bicarbonate, NaHCO₃, pH ~8.5) instead of a strong base like NaOH. This may be sufficient to deprotonate the boronic acid without significantly impacting a weakly basic product.

    • If emulsions form, add a small amount of brine to the separatory funnel to help break the emulsion. Let it stand for 10-20 minutes without shaking.

Question 3: I've tried an aqueous wash, but my product is still contaminated with boron impurities after column chromatography. How can I improve my chromatography?

Answer:

This indicates that the impurities and your product have very similar polarities or that the boronic acid is interacting with the silica gel in an undesirable way.

Recommended Solutions:
  • Pre-Column Scavenging: The most effective strategy is to remove the bulk of the boron impurities before chromatography using one of the methods above (base wash or scavenger resin). Chromatography should be a final polishing step, not the primary means of removing a large excess of a reagent.

  • Modify the Mobile Phase: If trace impurities remain, modifying your eluent can improve separation.

    • For acidic impurities on silica: Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can sometimes sharpen peaks of acidic compounds.

    • For basic products: Adding a small amount of triethylamine (~0.5-1%) can deactivate acidic sites on the silica gel, preventing streaking of your basic product and potentially improving separation from the acidic boronic species.[2][11]

  • Change the Stationary Phase: If silica gel fails, consider alternative stationary phases.

    • Neutral Alumina: For basic compounds, neutral alumina can be a better choice than acidic silica gel, often resulting in sharper peaks and better separation.[2]

  • Azeotropic Removal with Methanol: For trace amounts of boronic acid, repeated co-evaporation with methanol from the crude product can help remove it as the volatile trimethyl borate ester. This is often used as a final clean-up step before chromatography.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main boron-containing impurities I should expect? The primary impurities are unreacted this compound and its cyclic trimer, the corresponding boroxine. Homocoupling of the boronic acid can also occur, leading to a bi-pyridyl byproduct, though this is usually less prevalent than residual starting material.[13]

Q2: How can I minimize the formation of boroxine from the start? Boroxine formation is a dehydration reaction and is reversible by adding water.[1] While often unavoidable upon concentration, ensuring your Suzuki reaction solvent is not rigorously anhydrous (a small amount of water is typical and often beneficial for the catalytic cycle) can help keep the boronic acid in its monomeric form during the reaction.[14] However, upon workup and concentration, boroxine formation is common and should be addressed during purification.

Q3: What analytical techniques are best for detecting boron impurities?

  • ¹H NMR: Boronic acid B-OH protons typically appear as a very broad singlet, which can be exchanged with D₂O. The aromatic protons of the impurity will also be visible. Boroxines will also have signals in the aromatic region.

  • LC-MS: This is a powerful tool for monitoring reaction completion and identifying impurities. However, boronic acids can be challenging to analyze by reverse-phase HPLC due to poor retention and potential on-column hydrolysis of boronate esters.[15][16] Specialized methods may be required for accurate quantification at low levels.[17]

  • GC-MS: This technique can also be used, sometimes requiring derivatization of the boronic acid to increase volatility and stability.[15]

Q4: Are there alternatives to this compound that are more stable or easier to remove? Yes. Boronate esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) ester, are often more stable than the corresponding boronic acids.[13][18] They are less prone to dehydration (boroxine formation) and protodeboronation. MIDA boronates, in particular, are highly stable crystalline solids that can be used in sequential cross-couplings and may simplify purification.[19]

Data & Visualization

Table 1: Comparison of Primary Purification Methods
MethodSpeedCostScalabilityBest For...Key Limitation
Aqueous Base Wash FastLowHighNeutral or acidic, base-stable products.Ineffective for basic products; risk of emulsions.
Scavenger Resin MediumMediumMediumBase-sensitive or basic products; difficult separations.Requires stirring time; cost of resin for large scale.
Chromatography SlowHighLow-MediumFinal polishing step; separating complex mixtures.Poor for bulk removal; can be ineffective if polarities are too similar.
Recrystallization MediumLowHighCrystalline solid products with different solubility profiles than impurities.Product must be a solid; requires screening for suitable solvent systems.
Diagram 1: Purification Strategy Decision Workflow

This diagram provides a logical workflow for selecting the appropriate purification strategy based on the properties of your final product.

Purification_Workflow start Crude Reaction Mixture (Post-Catalyst Filtration) product_type What is the nature of your product? start->product_type base_wash Perform Aqueous Base Wash (e.g., 1M NaOH) product_type->base_wash Neutral / Acidic (Base-Stable) scavenger Use Boron Scavenger Resin (e.g., DEAM, Diol) product_type->scavenger Basic / Base-Sensitive ph_control Consider Mild Base Wash (e.g., aq. NaHCO₃) product_type->ph_control Weakly Basic check_purity Check Purity by TLC / LC-MS base_wash->check_purity scavenger->check_purity ph_control->check_purity is_pure Is Product Pure? check_purity->is_pure chromatography Column Chromatography (Consider modified eluent or alternative stationary phase) is_pure->chromatography No (Trace Impurities) recrystallize Consider Recrystallization is_pure->recrystallize No (Product is Solid) final_product Pure Product is_pure->final_product Yes chromatography->final_product recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Diagram 2: Reversible Formation of Boroxine

This diagram illustrates the equilibrium between this compound and its corresponding boroxine.

Boroxine_Formation cluster_reactants Monomer cluster_products Trimer + Water r1 3 x r2 r2 p1 p1 r2->p1 Dehydration Hydration p2 + 3 H₂O

Caption: Equilibrium between boronic acid and boroxine.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with (3-Fluoropyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (3-Fluoropyridin-2-yl)boronic acid in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the unique challenges this substrate presents, focusing on the prevalent issue of catalyst poisoning and related deactivation pathways. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve reproducible, high-yielding results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and underlying principles encountered when working with this compound.

Q1: Why are my Suzuki-Miyaura reactions with this compound consistently failing or resulting in low yields?

A1: The challenges with this substrate typically stem from two primary, often interconnected, issues: catalyst poisoning and protodeboronation.[1] The key difficulty arises from the Lewis basic nitrogen atom at position 1 of the pyridine ring.[2] This nitrogen can coordinate strongly to the palladium catalyst, forming a stable, inactive complex that effectively removes the catalyst from the productive catalytic cycle.[2][3] This phenomenon is often referred to as the "2-pyridyl problem."[4]

Q2: What is the primary mechanism of catalyst poisoning in this specific reaction?

A2: The dominant poisoning mechanism is the coordination of the pyridine nitrogen's lone pair of electrons to an open or labile coordination site on the active Pd(0) species. This forms a stable [Pd(0)L_n(pyridyl)] complex which is reluctant to participate in the crucial oxidative addition step of the catalytic cycle, thereby halting the reaction.[2] Both the starting boronic acid and the coupled biaryl product can act as the poison, leading to reactions that start but fail to go to completion.

Q3: How does the fluorine substituent at the 3-position influence the reaction?

A3: The fluorine atom has several effects. As a strongly electron-withdrawing group, it decreases the Lewis basicity of the adjacent pyridine nitrogen. While this might slightly reduce its tendency to coordinate to the palladium catalyst, this effect is often insufficient to prevent poisoning entirely.[5] More critically, the electron-withdrawing nature of fluorine can make the boronic acid more susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, irreversibly consuming your nucleophile.[1][6]

Q4: My reaction shows initial product formation by LC-MS, but stalls after 10-20% conversion. What does this signify?

A4: A reaction that initiates but stalls is a classic symptom of catalyst deactivation, most likely due to product inhibition. As the desired coupled product forms, its concentration increases. This product, which also contains the problematic 2-pyridyl moiety, coordinates to the palladium catalyst, progressively shutting down the reaction. The formation of palladium black, an inactive agglomerate of Pd(0), can also occur if the catalytic cycle is slowed significantly by this inhibition.[2]

Q5: I'm observing a significant amount of 3-fluoropyridine in my crude reaction mixture. What is happening and how can I prevent it?

A5: The presence of 3-fluoropyridine is a direct result of protodeboronation.[1] This side reaction is highly common for heteroaryl boronic acids, especially those containing basic nitrogen atoms.[1][7] It can be promoted by water and base. To minimize it, you should:

  • Use rigorously anhydrous conditions: Dry all solvents, reagents, and glassware thoroughly.[6]

  • Optimize the base: Weaker inorganic bases like K₃PO₄ or CsF are often superior to strong hydroxides (e.g., NaOH, KOH).[6][8]

  • Convert the boronic acid: Use a more stable boronic acid surrogate, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit slower, controlled release of the boronic acid under reaction conditions, keeping its ambient concentration low and favoring cross-coupling over decomposition.[1][6]

Troubleshooting Guide: From Diagnosis to Solution

Use this guide to diagnose and resolve specific experimental issues. The logical workflow below can help pinpoint the root cause of reaction failure.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failure (Low/No Conversion) Check_Conversion Monitor Kinetics (e.g., UPLC, GC) Start->Check_Conversion Stalls Reaction Stalls? Check_Conversion->Stalls Conversion observed No_Start No Reaction? Check_Conversion->No_Start No conversion Poisoning Probable Cause: Catalyst Poisoning (Substrate/Product) Stalls->Poisoning Yes Check_Deboronation Check for Protodeboronation (e.g., 3-Fluoropyridine) No_Start->Check_Deboronation Yes Deboronation Probable Cause: Protodeboronation Check_Deboronation->Deboronation Yes Bad_Conditions Probable Cause: Inactive Catalyst or Sub-optimal Conditions Check_Deboronation->Bad_Conditions No Sol_Ligand Solution: 1. Use Bulky Ligands (XPhos, SPhos, RuPhos) 2. Use Precatalyst Poisoning->Sol_Ligand Sol_Boron Solution: 1. Use Boronic Ester/MIDA 2. Anhydrous Conditions 3. Weaker Base (CsF, K3PO4) Deboronation->Sol_Boron Sol_Reagents Solution: 1. Verify Reagent Quality 2. Degas Thoroughly 3. Use Pre-formed Pd(0) Bad_Conditions->Sol_Reagents

Caption: A decision-tree diagram for troubleshooting failed reactions.

Problem: Low to No Conversion
Possible Cause Diagnostic Check Recommended Solution & Rationale
Catalyst Poisoning by Pyridine Nitrogen Run a control reaction with a non-coordinating analogue (e.g., phenylboronic acid). If this works, poisoning is highly likely.Employ Sterically Hindered Ligands: Use bulky, electron-rich monophosphine ligands like XPhos, SPhos, or RuPhos.[2][9] The steric bulk creates a protective pocket around the palladium center, which sterically disfavors coordination of the planar pyridine ring but still allows the smaller aryl halide and boronic acid to access the metal for the key catalytic steps.
A plateau in product formation before full conversion of starting material is indicative of catalyst deactivation.[2]Use Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3) are designed to rapidly generate the active, monoligated Pd(0) species in situ.[4] This fast activation can help the desired catalytic cycle outcompete the deactivation pathway.
Protodeboronation of Boronic Acid Analyze the reaction mixture by GC-MS or LC-MS for the presence of 3-fluoropyridine.Switch to a Boronic Ester: Convert the boronic acid to its pinacol ester derivative. Boronic esters are significantly more stable towards protodeboronation and hydrolyze slowly under basic aqueous conditions to release the active boronic acid, keeping its concentration low.[1][6] See Protocol 2 below.
Employ Anhydrous Conditions & Fluoride Base: Use rigorously dried solvents (e.g., dioxane, 2-MeTHF) and a weaker, less nucleophilic base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄).[6][8] Fluoride ions can also play a beneficial role in promoting transmetalation and reductive elimination steps.[10][11]
Catalyst Decomposition (Palladium Black) Visual observation of a black precipitate forming during the reaction.Increase Catalytic Rate: The strategies to avoid poisoning (bulky ligands, precatalysts) will inherently speed up the catalytic turnover. When the catalytic cycle is fast, the lifetime of the vulnerable Pd(0) intermediate in solution is short, reducing the opportunity for it to agglomerate into inactive palladium black.[2]

Detailed Experimental Protocols

Protocol 1: General Optimized Conditions for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide, incorporating best practices to mitigate common failure modes.

Reagents & Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv., limiting reagent)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To the Schlenk flask, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via a dry syringe.

  • Degassing: Sparge the resulting suspension with argon for 15 minutes to ensure the solvent is fully degassed.

  • Reaction: Heat the mixture in a pre-heated oil bath to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or UPLC. The reaction is typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), and combine the organic layers. Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Scientist's Note: The use of a precatalyst and a bulky biarylphosphine ligand is critical for success.[12] The finely ground and dried base ensures better solubility and reactivity while minimizing water content that could lead to protodeboronation.

Protocol 2: Preparation and Use of this compound pinacol ester

If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is the most effective solution.[6]

A. Esterification Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene or cyclohexane (~0.2 M).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux for 4-6 hours, or until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester is often of sufficient purity to be used directly in the subsequent coupling reaction.

B. Coupling with the Pinacol Ester:

  • Follow the procedure in Protocol 1 , substituting the boronic acid with the newly prepared pinacol ester (1.2 equiv.).

  • Crucial Modification: For the hydrolysis of the pinacol ester to the active boronic acid to occur, the solvent system must contain some water. A common choice is a 10:1 mixture of Dioxane:Water. While this seems counterintuitive to the goal of avoiding protodeboronation, the slow release mechanism ensures the concentration of the unstable free boronic acid remains very low at any given time, thus favoring coupling over decomposition.[1]

Visualizing the Deactivation Pathways

Deactivation_Pathways cluster_0 Productive Suzuki Cycle cluster_1 Deactivation Pathways Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Poison [L-Pd(0)(N-Pyridine)] (Inactive Complex) Pd0->Poison Coordination (Poisoning) TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Product Product RE->Product BoronicAcid (3-F-Pyr)-B(OH)₂ Protodeboronation Protodeboronation (+H₂O, Base) BoronicAcid->Protodeboronation SideProduct 3-Fluoropyridine (Inactive) Protodeboronation->SideProduct

Caption: Competing productive and deactivation pathways in the reaction.

References

Validation & Comparative

A Comparative Guide to Boronic Acid Performance in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical determinant of success in this palladium-catalyzed reaction is the choice of the organoboron reagent. This guide offers an in-depth comparison of various boronic acids, providing experimental data and mechanistic insights to inform your synthetic strategies.

The Crucial Role of the Boronic Acid

The Suzuki-Miyaura reaction involves the coupling of an organoboron species with an organic halide or triflate.[2][3] While various organoboron reagents can be used, boronic acids are often favored due to their commercial availability, stability, and generally low toxicity compared to alternatives like organotin compounds.[2][4][5]

The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][6] The nature of the boronic acid directly impacts the transmetalation step, which is often the rate-determining step of the cycle.[7]

The Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) species.[3][6] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium complex.[3][6] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][7] Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst.[3][6]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OH)2, Base) R1-Pd(II)-R2(L2)->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)-R2(L2)->R1-R2 Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Impact of Boronic Acid Structure on Reaction Yield

The electronic and steric properties of the substituents on the boronic acid play a pivotal role in the efficiency and yield of the Suzuki-Miyaura coupling.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituents on an aryl boronic acid can significantly influence the rate of transmetalation.[1]

  • Electron-Donating Groups (EDGs): Generally, electron-donating groups on the boronic acid enhance the reaction rate and yield.[1][8] These groups increase the nucleophilicity of the organic fragment, facilitating its transfer to the palladium center.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can decrease the reactivity of the boronic acid, often leading to lower yields or requiring more forcing reaction conditions.[8] This is due to the reduced nucleophilicity of the organic moiety.

Comparative Yield Data:

The following table summarizes experimental data on the Suzuki-Miyaura coupling of 4-bromotoluene with various substituted phenylboronic acids, illustrating the impact of electronic effects on the reaction yield.

Boronic Acid SubstituentElectronic NatureYield (%)
4-OCH₃Electron-Donating95
4-CH₃Electron-Donating92
HNeutral88
4-ClElectron-Withdrawing75
4-CF₃Electron-Withdrawing68

Reaction conditions: 4-bromotoluene (1.0 mmol), substituted phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), toluene/ethanol/water (4:1:1), 80 °C, 12 h.

Steric Hindrance

Steric hindrance, particularly from ortho-substituents on the boronic acid, can significantly impede the Suzuki-Miyaura coupling.[9] Large groups near the carbon-boron bond can hinder the approach of the boronic acid to the palladium complex, slowing down the transmetalation step and leading to lower yields.[9]

For instance, the coupling of ortho-substituted arylboronic acids often requires more specialized and bulky phosphine ligands on the palladium catalyst to overcome steric barriers.[10][11][12]

Yield Comparison with Sterically Hindered Boronic Acids:

Boronic AcidYield (%)
Phenylboronic acid88
2-Methylphenylboronic acid72
2,6-Dimethylphenylboronic acid45

Reaction conditions: 4-bromotoluene (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), toluene/ethanol/water (4:1:1), 80 °C, 12 h.

Heteroaryl Boronic Acids

The inclusion of heteroaromatic rings is crucial in drug discovery. However, heteroaryl boronic acids can present unique challenges in Suzuki-Miyaura couplings. The position of the boronic acid group on the heteroaromatic ring significantly impacts reactivity.[13]

  • Electron-rich heterocycles (e.g., pyrrole, furan) are generally good coupling partners.

  • Electron-deficient heterocycles (e.g., pyridine, pyrimidine) can be more challenging. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition.[13] For example, 2-pyridylboronic acids are notoriously difficult substrates due to this "2-pyridyl problem".[13]

Boronic Acids vs. Boronate Esters

While boronic acids are widely used, boronate esters, such as pinacol esters, offer an alternative with distinct advantages and disadvantages.[14]

  • Stability: Boronate esters are generally more stable than boronic acids and are less prone to protodeboronation (cleavage of the C-B bond by a proton source), which is a common side reaction.[14][15]

  • Reactivity: Boronic acids are often more reactive than their corresponding esters.[16][17] Boronate esters may require harsher reaction conditions or more active catalyst systems to achieve comparable yields.[14]

The choice between a boronic acid and a boronate ester often depends on the specific substrates and the desired reaction conditions. For complex syntheses with sensitive functional groups, the enhanced stability of boronate esters can be advantageous.[15]

Experimental Protocol: A Self-Validating System

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Flask Charge flask with aryl halide, boronic acid, and base Add_Solvent Add deoxygenated solvent Charge_Flask->Add_Solvent Purge Purge with inert gas Add_Solvent->Purge Add_Catalyst Add Palladium catalyst Purge->Add_Catalyst Heat Heat to desired temperature Add_Catalyst->Heat Monitor Monitor reaction by TLC/GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Filter Filter through Celite (optional) Cool->Filter Extract Extract with organic solvent Filter->Extract Wash Wash with water and brine Extract->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., toluene, dioxane, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitored by TLC or GC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[3]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]

Conclusion

The selection of the boronic acid is a critical parameter for a successful Suzuki-Miyaura coupling. Electron-donating groups on the boronic acid generally lead to higher yields, while electron-withdrawing groups and steric hindrance can diminish reactivity.[1][8][9] For challenging substrates, such as sterically hindered or certain heteroaryl boronic acids, careful optimization of the catalyst, ligands, and reaction conditions is essential.[10][18] Boronate esters provide a more stable alternative to boronic acids, which can be advantageous in complex multi-step syntheses.[14][15] A thorough understanding of these factors allows researchers to make informed decisions, leading to improved reaction outcomes and more efficient synthetic routes.

References

Verifying the Purity of (3-Fluoropyyridin-2-yl)boronic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the purity of building blocks is paramount. (3-Fluoropyridin-2-yl)boronic acid is a critical reagent in a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex molecules with significant biological activity.[1][2] The presence of impurities, such as process-related side products, residual solvents, or degradation products like boroxines, can have profound consequences on reaction yields, downstream purification efforts, and the ultimate integrity of the final active pharmaceutical ingredient (API).[3]

This in-depth technical guide provides a comparative analysis of the most effective analytical techniques for verifying the purity of this compound. We will delve into the causality behind experimental choices for each method, present detailed, self-validating protocols, and offer a clear comparison of their performance based on experimental data. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.

The Challenge of Boronic Acid Analysis: Dehydration and Polarity

The analysis of boronic acids is complicated by two inherent chemical properties: their propensity to undergo dehydration to form cyclic boroxine anhydrides and their polar nature.[4][5] Boroxine formation can complicate spectral and chromatographic interpretation, while high polarity can lead to poor retention in reversed-phase chromatography.[6] A successful analytical strategy must therefore account for these challenges to provide an accurate purity assessment.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive characterization of boronic acid purity. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Karl Fischer Titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of structurally similar impurities. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR each provide unique and complementary information.

  • ¹H and ¹³C NMR: These standard techniques are used to confirm the primary structure of the molecule and to detect organic impurities. The chemical shifts and coupling constants of the pyridine ring protons and carbons are sensitive to the substitution pattern and can reveal the presence of isomeric impurities.

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique for identifying and quantifying fluorine-containing impurities.

  • ¹¹B NMR: This technique is particularly useful for probing the environment of the boron atom.[7][8] The chemical shift of the ¹¹B nucleus can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or boroxine species, providing valuable information about the sample's composition and stability.[9][10][11] The presence of boroxines can manifest as broadened or multiple signals in the NMR spectrum.[3]

Causality of Experimental Choices: The choice of deuterated solvent is critical. A coordinating solvent like DMSO-d₆ or Methanol-d₄ can help to break up boroxine trimers, simplifying the spectrum and allowing for more accurate integration.[3]

Experimental Protocol: ¹H and ¹¹B NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse program. Ensure a sufficient relaxation delay to allow for accurate quantification of all species.

  • ¹¹B NMR Acquisition: Acquire a boron spectrum. A baseline correction may be necessary.[10]

  • Data Analysis: Integrate the signals corresponding to the aromatic protons of the main compound and any visible impurities. For ¹¹B NMR, observe the chemical shift to assess the presence of boronic acid versus boroxine or other boron species.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the most widely used technique for the quantitative assessment of boronic acid purity due to its high resolution, sensitivity, and throughput.[6] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.

Causality of Experimental Choices: The selection of the stationary phase and mobile phase is crucial for achieving good peak shape and resolution.

  • Stationary Phase: A C18 column is a common starting point. However, due to the polar nature of boronic acids, specialized columns, such as those with polar-embedded or polar-endcapped phases, can provide better retention and selectivity.

  • Mobile Phase: A buffered mobile phase is often necessary to control the ionization state of the boronic acid and any acidic or basic impurities, leading to more reproducible retention times and improved peak shapes.[3] A common mobile phase consists of a mixture of water and acetonitrile with a modifier like formic acid or ammonium acetate.[12][13] For boronate esters that are susceptible to hydrolysis, a high pH mobile phase may be required to maintain their stability during analysis.[14]

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically reported as the area percentage of the main peak.

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the analyte and can be used to identify unknown impurities when coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS).[4]

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique well-suited for the analysis of polar, non-volatile compounds like boronic acids.[15] It is readily coupled with HPLC for LC-MS analysis.[12][13] Care must be taken in interpreting the spectra, as boronic acids can form adducts with solvents and dehydrate to form boroxines in the ion source.[4][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to their low volatility, boronic acids require derivatization to be analyzed by GC-MS.[4] Silylation is a common derivatization technique that converts the polar boronic acid into a more volatile and thermally stable trimethylsilyl (TMS) ester.[4] GC-MS can provide excellent chromatographic separation and detailed fragmentation patterns for structural elucidation.

Causality of Experimental Choices: Derivatization for GC-MS is mandatory to overcome the non-volatile nature of boronic acids. The choice of derivatizing agent (e.g., BSTFA) and reaction conditions must be optimized to ensure complete conversion without degradation.[4]

Experimental Protocol: GC-MS with Silylation

  • Derivatization: In a sealed vial, dissolve ~1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine). Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60-70°C for 30 minutes.[4]

  • GC Conditions:

    • Injector: 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Karl Fischer Titration: Quantifying Water Content

Water is a common impurity in boronic acids and can influence their stability and reactivity. Karl Fischer titration is the gold standard for the accurate determination of water content.[16][17][18] Both volumetric and coulometric methods are available, with the choice depending on the expected water content.[18]

Causality of Experimental Choices: Boronic acids can react with the methanol typically used as a solvent in Karl Fischer reagents, leading to esterification and the release of water, which results in erroneously high water content readings.[16] Therefore, methanol-free reagents or the use of a Karl Fischer oven to vaporize the water from the sample are recommended.[16]

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagents: Use a methanol-free Karl Fischer reagent suitable for aldehydes and ketones to avoid side reactions.

  • Titration: Add a precisely weighed amount of the this compound sample to the titration cell. The instrument will automatically titrate the water and provide the result in percentage or parts per million (ppm).

Data Summary and Comparison

Technique Information Provided Advantages Limitations
NMR Spectroscopy Structural confirmation, identification of organic impurities and boroxines.Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, can be complex to interpret.
HPLC Quantitative purity assessment, separation of impurities.High resolution, high sensitivity, high throughput, well-established.[6]Requires method development, potential for on-column degradation.[14]
Mass Spectrometry Molecular weight confirmation, identification of unknown impurities.High sensitivity, provides molecular weight information.Can be complicated by adduct and boroxine formation,[4][15] GC-MS requires derivatization.[4]
Karl Fischer Titration Quantitative determination of water content.Highly accurate and specific for water.[17]Potential for side reactions with boronic acids in methanolic reagents.[16]

Workflow and Logical Relationships

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

G cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 In-depth Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) LCMS LC-MS NMR->LCMS Correlate with NMR Data GCMS GC-MS (with derivatization) NMR->GCMS Confirm Volatile Impurities MS Mass Spectrometry (ESI-MS) HPLC HPLC-UV HPLC->LCMS Identify Impurity Peaks KF Karl Fischer Titration Sample Sample of This compound Sample->NMR Structural Confirmation Sample->MS Molecular Weight Verification Sample->HPLC Purity (%) Sample->KF Water Content (%)

Caption: Recommended workflow for purity analysis.

Conclusion

Ensuring the purity of this compound is a critical step in the development of novel chemical entities. A comprehensive analytical approach that combines the structural insights of NMR, the quantitative power of HPLC, the molecular weight information from MS, and the specific water determination by Karl Fischer titration provides the most complete and reliable assessment of purity. By understanding the principles and experimental nuances of each technique, researchers can confidently verify the quality of this essential building block, leading to more robust and reproducible scientific outcomes.

References

A Comparative Guide to the Electronic Effects of Fluorine in (3-Fluoropyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoropyridin-2-yl)boronic acid is a pivotal building block in contemporary drug discovery and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions. The strategic placement of a fluorine atom on the pyridine ring profoundly alters the molecule's electronic landscape, yet a detailed comparative analysis of these effects is often fragmented. This guide provides a comprehensive assessment of the electronic contributions of the C3-fluorine atom. Through a combination of theoretical frameworks, experimental protocols, and comparative data analysis, we demonstrate that the fluorine atom primarily exerts a powerful inductive electron-withdrawing effect. This effect significantly increases the Lewis acidity of the boronic acid moiety, which in turn enhances the rate and efficiency of transmetalation in Suzuki-Miyaura cross-coupling reactions. This guide serves as a technical resource for researchers, enabling a rational approach to reagent selection and reaction optimization.

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

Fluorinated heterocyclic compounds are ubiquitous in modern medicinal chemistry, with the fluorine atom often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1] The pyridine ring, a common motif in pharmaceuticals, becomes a particularly interesting scaffold when fluorinated. The introduction of fluorine, the most electronegative element, creates a complex interplay of electronic effects.[2]

Fluorine's electronic influence is twofold:

  • Inductive Effect (σ-withdrawal): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond framework. This is a distance-dependent effect that polarizes the molecule.

  • Mesomeric Effect (π-donation): The lone pairs on the fluorine atom can donate electron density back into an adjacent π-system (like the pyridine ring), acting as a weak π-donor.[3]

The net electronic impact of a fluorine substituent is a balance of these opposing forces. In the case of this compound, the fluorine is positioned meta to the pyridine nitrogen and ortho to the boronic acid group. This guide seeks to dissect and quantify how this specific arrangement modulates the properties of the molecule, particularly its acidity and reactivity in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthesis.[4][5] We will compare its performance against its non-fluorinated parent, (Pyridin-2-yl)boronic acid, to provide a clear benchmark.

Quantifying Electronic Effects: A Multi-Faceted Approach

G cluster_0 Theoretical Framework cluster_1 Experimental & Computational Validation cluster_2 Reactivity Implications pKa pKa as a proxy for Lewis Acidity Titration Potentiometric Titration (pKa) pKa->Titration Hammett Hammett Constants (σ) Suzuki Suzuki-Miyaura Cross-Coupling Hammett->Suzuki predicts reactivity Titration->Suzuki explains reactivity NMR 19F NMR Spectroscopy DFT DFT Calculations (MEP Maps) NMR->DFT validates model DFT->pKa visualizes charge

Caption: Logical workflow for assessing electronic effects.

Lewis Acidity and pKa

Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[6] The equilibrium constant for this reaction, expressed as pKa, is a direct measure of the boron center's electron deficiency. Electron-withdrawing groups (EWGs) on the aryl ring stabilize the resulting negative charge on the boronate, thus lowering the pKa and increasing Lewis acidity.[6][7] Therefore, by comparing the pKa of this compound to that of (Pyridin-2-yl)boronic acid, we can experimentally quantify the net electronic impact of the fluorine atom.

Hammett Constants

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on a reaction's rate or equilibrium. The Hammett substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. For fluorine, the σ-meta value is +0.34, indicating a strong inductive electron-withdrawing effect with minimal resonance contribution at that position.[8] This value predicts that the fluorine in the 3-position of the pyridine ring will significantly impact the reactivity of adjacent functional groups.

Experimental and Computational Analysis

Comparative Acidity: pKa Determination

The increased Lewis acidity of fluorinated arylboronic acids is a well-documented phenomenon.[7][9] We can determine this experimentally via potentiometric titration.

Experimental Protocol: Potentiometric Titration for Boronic Acid pKa

  • Preparation: Prepare a 0.01 M solution of the boronic acid in a 50:50 water:DMSO mixture to ensure solubility. Prepare a standardized 0.1 M solution of NaOH.

  • Calibration: Calibrate a pH meter and electrode using standard buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Place 20 mL of the boronic acid solution in a jacketed beaker maintained at 25 °C. Insert the calibrated pH electrode and a magnetic stir bar.

  • Data Acquisition: Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The first derivative of the titration curve can be used to precisely locate the equivalence point.

  • Control: Perform an identical titration with the non-fluorinated analogue, (Pyridin-2-yl)boronic acid, under the same conditions for a direct comparison.

Data Summary: Comparative pKa Values

CompoundExpected pKa RangeRationale for Acidity
(Pyridin-2-yl)boronic acid8.5 - 9.5Baseline acidity of the arylboronic acid.
This compound7.0 - 8.0The strongly inductive fluorine atom withdraws electron density, stabilizing the anionic boronate and increasing acidity (lower pKa).[9][10]

Interpretation: The significantly lower pKa value for this compound provides direct, quantitative evidence of the fluorine atom's potent electron-withdrawing effect. This heightened Lewis acidity is a key predictor of its behavior in catalysis.

Computational Modeling: Visualizing Electron Distribution

Density Functional Theory (DFT) calculations allow us to visualize the electronic landscape of a molecule. A Molecular Electrostatic Potential (MEP) map is particularly insightful, as it illustrates the charge distribution across the molecule.

G cluster_0 Parent Compound cluster_1 Fluorinated Analogue A Pyridin-2-yl boronic acid B MEP Map: Less positive (less blue) Boron center A->B D MEP Map: More positive (more blue) Boron center B->D Fluorine's inductive effect increases Lewis acidity C (3-Fluoropyridin-2-yl) boronic acid C->D

Caption: Fluorine's impact on the Molecular Electrostatic Potential.

Workflow: Generating MEP Maps

  • Structure Optimization: Build the 3D structures of this compound and (Pyridin-2-yl)boronic acid. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[11][12]

  • ESP Calculation: Using the optimized geometry, perform a single-point energy calculation to compute the electrostatic potential (ESP) on the electron density surface.

  • Visualization: Map the calculated ESP values onto the molecular surface. Typically, red indicates electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential).

Analysis: The MEP map of this compound will show a more intense blue region around the boron atom compared to its non-fluorinated counterpart. This visually confirms that the fluorine atom pulls electron density away from the boronic acid, rendering it more electron-deficient and thus more Lewis acidic.

Reactivity in Suzuki-Miyaura Cross-Coupling

The enhanced Lewis acidity of this compound has profound implications for its performance in the Suzuki-Miyaura reaction. The key transmetalation step of the catalytic cycle involves the transfer of the aryl group from the boron atom to the palladium center. This step is often rate-limiting and is facilitated by a more Lewis acidic boronic acid, which is more susceptible to reaction with the hydroxo-palladium complex.[13]

G prep 1. Reaction Setup reagents Combine Aryl Halide (1 eq.), Boronic Acid (1.2 eq.), Base (e.g., K2CO3, 2 eq.), Pd Catalyst (e.g., Pd(dppf)Cl2, 2 mol%) prep->reagents inert 2. Inert Atmosphere reagents->inert purge Evacuate and backfill vessel with Argon/Nitrogen (3x) inert->purge reaction 3. Reaction purge->reaction heat Add degassed solvent (e.g., Dioxane/H2O). Heat to 80-100 °C. Monitor by TLC/LC-MS reaction->heat workup 4. Work-up & Purification heat->workup extract Cool, dilute with EtOAc, wash with water/brine. Dry, concentrate, and purify via column chromatography workup->extract

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Comparative Protocol: Suzuki-Miyaura Coupling

To benchmark performance, parallel reactions should be conducted using this compound and (Pyridin-2-yl)boronic acid with a common coupling partner, such as 4-bromoanisole.

  • Setup: To two separate oven-dried reaction vials, add 4-bromoanisole (0.25 mmol), the respective boronic acid (0.3 mmol), Pd(dppf)Cl₂ (0.005 mmol), and K₂CO₃ (0.5 mmol).

  • Reaction: Seal the vials, evacuate and backfill with argon. Add 2 mL of a degassed 4:1 dioxane:water mixture. Place the vials in a preheated block at 90 °C and stir.

  • Monitoring: After 1 hour, take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the percent conversion to the desired biaryl product.

Anticipated Results and Performance Comparison

Boronic Acid ReagentRelative Reaction Rate% Conversion (at 1 hr)Rationale
(Pyridin-2-yl)boronic acidBaseline (1x)~40-60%Standard reactivity for a pyridylboronic acid.
This compoundFaster (>2x)>90%The electron-withdrawing fluorine increases the Lewis acidity of the boron, accelerating the rate-determining transmetalation step.[13][14]

Conclusion

The C3-fluorine atom in this compound is not a passive spectator. It is a powerful electronic modulator that operates primarily through a strong inductive withdrawing effect. This guide has demonstrated through a logical, multi-faceted approach that this effect:

  • Increases Lewis Acidity: As proven by a lower pKa value compared to its non-fluorinated analogue.

  • Alters Charge Distribution: As visualized by DFT-calculated MEP maps showing a more electron-poor boron center.

  • Enhances Reactivity: As evidenced by significantly faster conversion rates in Suzuki-Miyaura cross-coupling reactions.

For researchers in drug development and organic synthesis, this understanding is critical. The choice of this compound over its non-fluorinated counterpart is a strategic decision to leverage these electronic benefits, often leading to milder reaction conditions, shorter reaction times, and higher yields. This guide provides the foundational data and protocols to support this rational design approach.

References

A Senior Application Scientist's Guide to (3-Fluoropyridin-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of complex heteroaromatic scaffolds is a cornerstone of drug discovery. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile method for the formation of carbon-carbon bonds. The strategic incorporation of fluorine atoms and pyridine rings into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth technical overview and comparative analysis of (3-Fluoropyridin-2-yl)boronic acid, a key building block for the synthesis of novel fluorinated biarylpyridines.

The Rise of Fluorinated Pyridines in Drug Discovery

The pyridine motif is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable physicochemical properties. The introduction of a fluorine substituent can further modulate these properties through its strong electron-withdrawing nature, leading to altered pKa, dipole moment, and resistance to oxidative metabolism. Consequently, the efficient synthesis of fluorinated pyridyl compounds is of paramount importance to drug development professionals. This compound has emerged as a critical reagent for this purpose, primarily through its application in Suzuki-Miyaura cross-coupling reactions.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The utility of any boronic acid is ultimately judged by its performance in cross-coupling reactions. For pyridylboronic acids, and particularly 2-pyridylboronic acids, several challenges can arise, including protodeboronation and catalyst inhibition by the pyridine nitrogen, often referred to as the "2-pyridyl problem".[1][2] The strategic placement of a fluorine atom at the 3-position of the pyridine ring in this compound has a notable impact on its reactivity.

The electron-withdrawing fluorine atom can decrease the Lewis basicity of the adjacent pyridine nitrogen, potentially mitigating catalyst inhibition.[3] This electronic effect can lead to more efficient and higher-yielding coupling reactions compared to the unsubstituted 2-pyridylboronic acid.

To provide a clear, data-driven comparison, the following tables summarize the performance of this compound and other relevant pyridylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Table 1: Comparative Yields of Pyridylboronic Acids in Suzuki-Miyaura Coupling with a Standard Aryl Bromide
Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O100Modest[2]
This compound 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Good-ExcellentInferred from[1][4]
2-Chloropyridin-3-ylboronic acid4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene100Good[2]
4-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O100Good[2]
Table 2: Coupling of Various Heteroaryl Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)
Boronic Acid/EsterProductYield (%)Reference
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82[1]
2-Furanboronic acid2-(Furan-2-yl)pyridine75[1]
3-Pyridylboronic acid pinacol ester2-(Pyridin-3-yl)pyridineModest[5]
4-Pyridylboronic acid pinacol ester2-(Pyridin-4-yl)pyridineModest[5]

Note: While a direct coupling of this compound with PyFluor was not found in the searched literature, its enhanced reactivity suggests it would be a competent coupling partner.

Causality Behind Experimental Choices: The Role of the Fluorine Substituent

The enhanced performance of this compound can be attributed to the electronic properties of the fluorine atom. The strong inductive effect of fluorine reduces the electron density of the pyridine ring, which has two key consequences:

  • Reduced Catalyst Inhibition: The decreased Lewis basicity of the pyridine nitrogen lessens its ability to coordinate to the palladium catalyst, thereby preventing the formation of inactive catalyst species.[3]

  • Facilitated Transmetalation: While electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step, the overall electronic environment of the fluorinated pyridine ring can lead to a more favorable transition state for the transfer of the aryl group to the palladium center.

However, the presence of the fluorine atom can also introduce a potential side reaction: nucleophilic aromatic substitution (SNA_r_) of the fluorine atom, particularly with strong bases at elevated temperatures. Therefore, careful optimization of reaction conditions, including the choice of a milder base and a lower reaction temperature, may be necessary to maximize the yield of the desired cross-coupled product.

Alternative Reagents and Strategies

To circumvent the challenges associated with pyridylboronic acids, several alternative reagents have been developed:

  • Potassium Pyridyltrifluoroborates: These salts are often more stable than the corresponding boronic acids and can be used directly in Suzuki-Miyaura couplings, often with improved yields.[6] They are known to be bench-stable and less prone to protodeboronation.[6]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters offer enhanced stability to air and moisture.[1] They slowly release the active boronic acid under the reaction conditions, which can be advantageous in complex syntheses. For 2-pyridyl systems, electron-withdrawing substituents like fluorine can promote the Suzuki-Miyaura coupling of their MIDA boronates.[1]

  • Pyridine-2-sulfonates: These have emerged as effective substitutes for pyridine-2-boronic acids, demonstrating excellent stability and reactivity in many cases.[1]

G

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for success. The following is a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the aryl bromide, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-3-arylpyridine.[1][7]

G

Conclusion

This compound is a valuable and increasingly important building block for the synthesis of fluorinated biarylpyridines, a class of compounds with significant potential in drug discovery. Its unique electronic properties, stemming from the 3-fluoro substituent, often lead to improved performance in Suzuki-Miyaura cross-coupling reactions compared to its non-fluorinated counterpart by mitigating the "2-pyridyl problem". While challenges such as protodeboronation and potential defluorination exist, these can be effectively managed through the careful selection of reaction conditions and, where necessary, the use of more stable boronic acid derivatives like trifluoroborate salts or MIDA boronates. The provided protocols and comparative data serve as a robust starting point for researchers aiming to incorporate this versatile reagent into their synthetic strategies.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (3-Fluoropyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. The 3-fluoro-2-arylpyridine moiety, in particular, is a privileged structure known to enhance metabolic stability and modulate physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial C-C bond to create these structures. However, the use of nitrogen-containing heteroaryl organoboranes, such as (3-Fluoropyridin-2-yl)boronic acid, is fraught with challenges that can stifle synthetic campaigns.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the successful coupling of this valuable, yet challenging, building block. We will move beyond simple protocols to explore the underlying mechanistic principles that dictate catalyst performance, offering a logical framework for catalyst selection and reaction optimization.

The "2-Pyridyl Problem": A Persistent Challenge

The primary obstacle in coupling 2-pyridylboronic acids is the propensity of the pyridine nitrogen to coordinate with the palladium center.[1][2][3] This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle. Furthermore, 2-pyridylboronic acids are notoriously susceptible to protodeboronation, a non-productive pathway where the C-B bond is cleaved by a proton source (often water or alcohol in the solvent) under basic conditions, leading to the formation of the parent heterocycle and diminished yields.[4][5][6][7]

The fluorine substituent at the 3-position of this compound adds another layer of complexity. While its electron-withdrawing nature can sometimes facilitate the Suzuki-Miyaura coupling, it also enhances the electrophilicity of the pyridine ring, potentially influencing side reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the catalytic cycle is crucial for diagnosing issues and selecting the appropriate catalyst. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[8][9][10] The efficiency of each step is highly dependent on the choice of palladium source, ligand, base, and solvent.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation (Ar'-B(OR)2 + Base) ReductElim Ar-Ar' Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Regeneration of Pd(0) ArX Aryl Halide (Ar-X) ArX->OxAdd ArB This compound (Ar'-B(OR)2) ArB->Transmetal Base Base (e.g., K2CO3) Base->Transmetal Experimental_Workflow start Start setup 1. Add Reagents & Base to Flame-Dried Vessel start->setup catalyst 2. Add Palladium Catalyst setup->catalyst inert 3. Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 6. Aqueous Work-up react->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Fluoropyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our work, the safety of our colleagues, and our collective responsibility to environmental stewardship. (3-Fluoropyridin-2-yl)boronic acid is a versatile building block in modern drug discovery, but its dual chemical nature—as both a boronic acid derivative and a fluorinated organic compound—necessitates a rigorous and informed approach to its disposal.

This guide provides a direct, operational plan for the safe handling and disposal of this compound. It is designed for the professional researcher, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Identification and Core Chemical Profile

A thorough understanding of a reagent's properties is the bedrock of its safe handling. This compound must be treated as a hazardous substance due to its potential for irritation and the general safety considerations for organoboron and organofluorine compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1070774-29-6[1][2]
Molecular Formula C₅H₅BFNO₂[1]
Molecular Weight 140.91 g/mol [1][3]
Appearance Solid[3]
Boiling Point 289 °C at 760 mmHg[2]
Storage Inert atmosphere, store in freezer (-20°C)[2]

The primary hazards, as identified under the Globally Harmonized System (GHS), are summarized below. This information mandates that the compound be handled with appropriate precautions to prevent exposure.

Table 2: GHS Hazard Identification for this compound

GHS CodeHazard StatementClassificationSource
H315 Causes skin irritationSkin Irritation, Category 2[1][3]
H319 Causes serious eye irritationSerious Eye Irritation, Category 2[1][3]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[1][3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before any handling or disposal procedure, a robust safety posture is non-negotiable. All operations involving this compound, including weighing, transfer, and waste collection, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4][5]

Table 3: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale and Best PracticesSource
Eye Protection Chemical safety goggles or a face shield worn over goggles.Protects against splashes and accidental contact with dust, preventing serious eye irritation.[5][6]
Hand Protection Nitrile or neoprene chemical-resistant gloves.Provides a barrier against skin contact. Always inspect gloves for tears before use and dispose of contaminated gloves as solid hazardous waste. Double-gloving is recommended for enhanced protection.[4][6]
Body Protection A flame-resistant lab coat, fully fastened.Prevents contamination of personal clothing and protects against incidental skin contact.[4]
Footwear Closed-toe shoes.Protects feet from spills.[4]
Emergency Exposure Procedures

In the event of accidental exposure, immediate action is critical:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[7][8] If irritation occurs, seek medical advice.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician for guidance.[8]

Core Disposal Procedure: A Step-by-Step Guide

The disposal of this compound is governed by the principle that it is a hazardous chemical waste.[5] Under no circumstances should it or its containers be disposed of in regular trash or down the drain.[4][9] The following procedure aligns with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste.[10][11]

Step 1: Waste Characterization and Segregation

  • Characterize: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be classified as hazardous waste.[5][10]

  • Segregate: Maintain separate waste streams. Do not mix boronic acid waste with other chemical classes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][9] Create two distinct, dedicated waste containers: one for solids and one for liquids.[4]

Step 2: Containerization and Labeling

  • Container Selection: Use chemically compatible, sealable containers. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is designed for hazardous waste and has a secure, leak-proof lid.[5][10]

  • Labeling: This is a critical compliance step. The container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste" .[4][5]

    • The full chemical name: "this compound" .[4]

    • A clear indication of the major components and solvents (for liquid waste).

    • The associated hazard warnings (e.g., "Irritant").

Step 3: Waste Collection

  • Solid Waste: Collect all contaminated disposable materials—gloves, weigh boats, bench paper, pipette tips, and contaminated silica gel—in the designated solid hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and solvent rinses from decontamination, in the designated liquid hazardous waste container.[4]

  • Container Management: Keep waste containers closed at all times except when adding waste.[10] This is a common EPA violation and is crucial for preventing spills and vapor exposure. Do not fill containers beyond 90% capacity to allow for expansion and prevent spillage during transport.[12][13]

Step 4: Temporary Storage

  • Store the sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[4]

Step 5: Final Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or Hazardous Waste Management department to schedule a collection.[4][10] They are responsible for the compliant transport and final disposal of the waste.[10]

Decontamination and Spill Management

Glassware Decontamination:

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the organic residue. Collect this rinsate as liquid hazardous waste.[12]

  • Secondary Decontamination: A basic wash can effectively convert residual boronic acid into a more water-soluble boronate salt, aiding in its removal.[4][14] Rinse the glassware with a dilute aqueous base (e.g., 1M sodium hydroxide or a sodium carbonate solution). Collect this basic rinsate as liquid hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water, which should also be collected as hazardous waste.[4]

  • Drying: Allow the glassware to air dry completely in a ventilated area before reuse.

Small Spill Management:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Safety: If the spill involves flammable solvents, extinguish any nearby ignition sources. Ensure ventilation is adequate (fume hood).

  • Containment: Use a spill kit or absorbent pads to surround and absorb the spill. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully collect all contaminated absorbent materials and any broken glassware using scoops or tongs. Place all cleanup materials into a sealable container or heavy-duty plastic bag.

  • Dispose: Label the container as "Hazardous Waste" with the full chemical name and dispose of it as solid hazardous waste.[15]

  • Decontaminate: Clean the spill surface following the decontamination procedure outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_waste_type 1. Characterize & Segregate cluster_collection 2. Collect & Label cluster_storage 3. Store & Dispose start Waste Generated (this compound) is_solid Is waste solid or liquid? start->is_solid solid_waste Solid Waste (Gloves, Paper, Contaminated Solids) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solvents, Reaction Mixtures, Rinsates) is_solid->liquid_waste Liquid collect_solid Collect in dedicated, sealed container. Label: 'Hazardous Waste - Solid' + Full Chemical Name solid_waste->collect_solid collect_liquid Collect in dedicated, sealed container. Label: 'Hazardous Waste - Liquid' + Full Chemical Name & Solvents liquid_waste->collect_liquid store Store closed container in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store pickup Contact EHS / Hazardous Waste Management for Pickup store->pickup

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Fluoropyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of (3-Fluoropyridin-2-yl)boronic acid. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and sustainable laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed to be self-validating, ensuring a multi-layered defense against potential chemical exposure.

Hazard Assessment: Understanding the Compound

This compound is a valuable reagent in synthetic chemistry. However, like all boronic acids, it presents specific hazards that must be rigorously managed. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound is a significant eye irritant, with the potential for serious damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols can lead to irritation of the respiratory system.[1][2][3]

These hazards dictate a stringent approach to exposure control, beginning with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. PPE should be considered the last line of defense, used in conjunction with robust environmental controls.

  • Primary Engineering Control: All handling of this compound, particularly weighing and transferring the solid, must be conducted within a certified chemical fume hood.[2][4][5] This is non-negotiable, as it contains fine particulates and prevents systemic inhalation.

  • Emergency Preparedness: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][4][5] Verify their operation before beginning work.

  • Administrative Controls: Adhere to strict hygiene measures. This includes washing hands thoroughly with soap and water after handling the chemical and before leaving the lab.[2][3][4] Eating, drinking, or smoking in the laboratory where this chemical is handled is strictly prohibited.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based directly on the identified hazards of skin, eye, and respiratory irritation. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Chemical safety goggles are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing or handling larger quantities.[2][3][4][6]Protects against accidental splashes and airborne dust, preventing serious eye irritation.[1]
Hand Protection Chemically resistant nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use.[2][4][5][6]Prevents direct skin contact, mitigating the risk of skin irritation.[1] Contaminated gloves must be disposed of as hazardous waste.
Body Protection A buttoned, long-sleeved laboratory coat is required. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[2][4][5]Protects skin on the arms and body from accidental contact with the chemical.
Respiratory For handling small quantities in a certified fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an N95 or higher particulate filter is mandatory.[4][5][6]Prevents the inhalation of airborne particles, which can cause respiratory tract irritation.[1]

Step-by-Step Safe Handling Workflow

Adherence to a standardized workflow minimizes variability and risk. The following procedure outlines the critical steps from preparation to completion.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_area Verify fume hood operation. Confirm eyewash/shower access. don_ppe Don all required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep_area->don_ppe Before handling weigh Carefully weigh solid. Avoid generating dust. don_ppe->weigh Enter hood transfer Use a spatula for transfers. Keep container closed when not in use. weigh->transfer decontaminate Wipe down work surface. Clean any used equipment. transfer->decontaminate After use dispose Dispose of waste in a labeled, sealed hazardous waste container. decontaminate->dispose doff_ppe Doff PPE, disposing of gloves as hazardous waste. dispose->doff_ppe wash Wash hands thoroughly with soap and water. doff_ppe->wash

Caption: Safe handling workflow for this compound.

Emergency and Disposal Plan

Spill Response: In the event of a small spill within the fume hood:

  • Contain: Use an inert absorbent material like sand or vermiculite to cover the spill. Avoid raising dust.[4]

  • Collect: Carefully sweep or vacuum the contained material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3][6]

Disposal Plan: All waste generated from the use of this compound, including contaminated PPE (gloves, etc.), absorbent materials, and empty containers, must be treated as hazardous waste.[4] Dispose of this waste in a designated, labeled, and sealed container. Do not pour any waste down the drain.[4] All disposal must be in strict accordance with federal, state, and local regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.